N,N'-Dimethyldithiooxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethylethanedithioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIZYQZJMPNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059514 | |
| Record name | Ethanedithioamide, N,N'-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-79-6 | |
| Record name | N,N′-Dimethyldithiooxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedithioamide, N1,N2-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimethyldithiooxamide | |
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| Record name | N,N'-Dimethyldithiooxamide | |
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| Record name | Ethanedithioamide, N1,N2-dimethyl- | |
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| Record name | Ethanedithioamide, N,N'-dimethyl- | |
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| Record name | N,N'-dimethyldithiooxamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Dimethyldithiooxamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of N,N'-Dimethyldithiooxamide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, spectroscopic data, and structural parameters of the compound. Experimental protocols for its synthesis are also discussed. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.
Introduction
This compound, also known as N,N'-dimethylethanedithioamide, is a sulfur-containing organic compound with the molecular formula C₄H₈N₂S₂. Its structure, featuring two thioamide functional groups, makes it a subject of interest in coordination chemistry and as a potential building block in organic synthesis. This guide aims to consolidate the available technical information on its chemical properties and structure to facilitate its use in research and development.
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | N,N'-dimethylethanedithioamide | [PubChem CID: 1899472][1] |
| Molecular Formula | C₄H₈N₂S₂ | [PubChem CID: 1899472][1] |
| Molecular Weight | 148.25 g/mol | [PubChem CID: 1899472][1] |
| Appearance | White crystalline solid | [Merck][2] |
| Melting Point | 142-144 °C | Experimental Data |
| Boiling Point (calculated) | 531.34 K | Cheméo |
| Solubility | Soluble in polar solvents | [Merck][2] |
| Calculated LogP | 0.080 | Cheméo |
| Calculated Water Solubility | -1.58 (log10WS) | Cheméo |
Molecular Structure
The molecular structure of this compound has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P.[3] The key structural parameters provide insight into the conformation and bonding within the molecule.
Crystal Structure
The crystal structure analysis reveals that the two thiooxamide moieties are not coplanar.
| Crystal System | Monoclinic |
| Space Group | P |
| Cell Dimensions (at -150°C) | a = 9.21 Å, b = 6.76 Å, c = 11.73 Å, β = 104.64° |
Caption: Crystallographic data for this compound.
Molecular Geometry
The detailed bond lengths and angles define the precise geometry of the molecule. The dihedral angle between the two thioamide planes is a notable feature of its conformation.
Caption: 2D representation of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following sections detail the expected data from various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch |
| ~2950 | C-H stretch (methyl) |
| ~1540 | C-N stretch / N-H bend |
| ~1280 | C=S stretch |
Note: The exact peak positions may vary depending on the sample preparation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | Singlet | 6H | N-CH₃ |
| ~8.5 | Broad Singlet | 2H | N-H |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~33 | N-CH₃ |
| ~180 | C=S |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 148 | [M]⁺ (Molecular Ion) |
| 91 | [M - S - CH₃]⁺ |
| 59 | [CH₃NCS]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of dithiooxamide with methylamine.
Materials:
-
Dithiooxamide
-
Methylamine (40% in water)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Suspend dithiooxamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an aqueous solution of methylamine to the suspension.
-
Slowly add a solution of sodium hydroxide to the reaction mixture while stirring.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide has summarized the key chemical properties, molecular structure, and spectroscopic data of this compound. The provided information, including a plausible synthesis protocol, is intended to serve as a foundational resource for researchers and scientists. The well-defined structure and reactivity of this compound suggest its potential for further exploration in various fields of chemistry.
References
A Comprehensive Guide to the Synthesis and Purification of N,N'-Dimethyldithiooxamide
This technical guide provides a detailed overview of the synthesis and purification of N,N'-dimethyldithiooxamide, a valuable building block in organic chemistry. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide offers detailed experimental protocols, data presentation in tabular format, and visual diagrams of the process workflows.
Introduction
This compound is the N,N'-dimethylated derivative of dithiooxamide, also known as rubeanic acid. Dithiooxamide is a well-known chelating agent and a versatile precursor in the synthesis of various heterocyclic compounds and coordination polymers.[1][2] The methylation of the amide groups can modify its chemical properties, such as solubility and reactivity, making this compound a potentially useful intermediate in the synthesis of more complex molecules.
This guide outlines a two-step synthesis process. The first step involves the synthesis of the precursor, dithiooxamide, from cyanogen. The second step details the subsequent N,N'-dimethylation using methylamine. A comprehensive purification protocol for the final product is also provided.
Synthesis of Dithiooxamide (Precursor)
The synthesis of dithiooxamide is a well-established process that involves the reaction of cyanogen with a source of sulfhydrate ions.[3] The following protocol is adapted from known procedures.
Experimental Protocol: Synthesis of Dithiooxamide
Materials:
-
Cyanogen gas ((CN)₂)
-
Sodium sulfhydrate (NaSH) or other water-soluble sulfhydrate source
-
Hydrochloric acid (HCl) or other suitable acid
-
Water
-
Ethanol
Equipment:
-
Gas dispersion tube
-
Reaction flask equipped with a stirrer, thermometer, and cooling bath
-
Buchner funnel and filter flask
Procedure:
-
Prepare an aqueous solution of sodium sulfhydrate in the reaction flask.
-
Cool the solution to below 50°C using a cooling bath.
-
Vigorously stir the solution and begin to bubble cyanogen gas through the gas dispersion tube into the solution.
-
Maintain the pH of the reaction mixture between 7 and 9 by the controlled addition of hydrochloric acid.[3]
-
Continue the reaction until the precipitation of the orange crystalline product, dithiooxamide, is complete.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]
-
Wash the collected crystals with cold water to remove any remaining mother liquor.[3]
-
The crude dithiooxamide can be further purified by recrystallization from ethanol.
-
Dry the purified brilliant orange crystals of dithiooxamide. The compound decomposes at approximately 200°C.[1][4]
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of dithiooxamide with methylamine. The following protocol is based on analogous reactions of related esters and amides with methylamine.[5][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dithiooxamide
-
Aqueous methylamine solution (e.g., 36%)
-
Ethanol (or another suitable polar solvent)
-
Water
Equipment:
-
Three-necked round-bottom flask equipped with a stirrer, thermometer, and addition funnel
-
Cooling bath
-
Buchner funnel and filter flask
Procedure:
-
In the three-necked flask, suspend the synthesized dithiooxamide in ethanol.
-
Cool the stirred suspension to approximately 10-20°C using a cooling bath.
-
Slowly add the aqueous methylamine solution to the suspension via the addition funnel over a period of time, ensuring the temperature is maintained. A molar excess of methylamine is recommended to drive the reaction to completion.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature, or until reaction completion is indicated (e.g., by TLC).[5]
-
Upon completion, the product may precipitate from the reaction mixture. If necessary, the mixture can be cooled further in a refrigerator to induce crystallization.[5]
-
Collect the crude this compound by vacuum filtration.
-
Wash the collected solid with cold water to remove excess methylamine and other water-soluble impurities.[5]
-
Dry the crude product.
Purification of this compound
Purification of the crude this compound is essential to obtain a product of high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound should form.
-
To maximize the yield, place the flask in an ice bath to further induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected data for the final product.
Table 1: Physical and Chemical Properties of Dithiooxamide
| Property | Value | Reference |
| Molecular Formula | C₂H₄N₂S₂ | [2] |
| Molar Mass | 120.19 g/mol | [2] |
| Appearance | Deep red crystalline solid | [1] |
| Melting Point | ~200 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water, soluble in ethanol | [4] |
Table 2: Expected Physical and Spectroscopic Data for this compound
| Property | Expected Value |
| Molecular Formula | C₄H₈N₂S₂ |
| Molar Mass | 148.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ ~3.0-3.5 ppm (singlet or doublet, 6H, N-CH₃), δ ~7.5-8.5 ppm (broad singlet, 2H, NH) |
| ¹³C NMR (CDCl₃) | δ ~30-40 ppm (N-CH₃), δ ~190-200 ppm (C=S) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1500-1600 (C=S stretch and N-H bend) |
| Mass Spec (m/z) | [M]+ at ~148 |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
References
- 1. acs.org [acs.org]
- 2. Dithiooxamide - Wikipedia [en.wikipedia.org]
- 3. US2732401A - Preparation of dithiooxamide - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]
- 6. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
An In-depth Technical Guide to N,N'-Dimethyldithiooxamide (CAS No. 120-79-6)
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number provided in the topic (539-35-9) corresponds to Ethyl levulinate. This guide focuses on N,N'-Dimethyldithiooxamide, for which the correct CAS number is 120-79-6 .
Introduction
This compound (DMDO), with the IUPAC name N,N'-dimethylethanedithioamide, is a dithioamide compound with the molecular formula C₄H₈N₂S₂. It is a white crystalline solid that is soluble in polar solvents.[1] The presence of two thionoamide functional groups imparts unique chemical properties, making it a valuable ligand in coordination chemistry and a reagent in analytical applications.[1] While its biological activity is an area of interest, specific mechanisms of action and involvement in signaling pathways are not yet well-defined in publicly available scientific literature.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on providing practical information for laboratory use.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below.
Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₄H₈N₂S₂ | - | [1] |
| Molecular Weight | 148.3 | g/mol | [1] |
| Appearance | White crystalline solid | - | [1] |
| Boiling Point | 196.1 (Calculated) | °C at 760 mmHg | [2] |
| Density | 1.213 (Calculated) | g/cm³ | [2] |
| LogP (Octanol/Water Partition Coefficient) | 0.080 (Calculated) | - | [2] |
| Water Solubility (log₁₀WS) | -1.58 (Calculated) | mol/l | [2] |
Spectral Data
-
¹H NMR & ¹³C NMR: The spectra would be expected to be relatively simple, showing signals corresponding to the methyl (CH₃) protons and carbons, as well as the thiocarbonyl (C=S) carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the thionoamide groups.[3][4][5][6]
-
FT-IR Spectroscopy: The infrared spectrum would prominently feature stretching vibrations for N-H bonds (around 3550-3060 cm⁻¹), C-H bonds of the methyl groups (around 3000-2850 cm⁻¹), and the C=S bond (typically in the 1250-1020 cm⁻¹ region). Amide-like bands (Amide II and III) resulting from N-H bending and C-N stretching would also be present.[7][8][9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-C bond between the two thiocarbonyl groups and loss of methyl or thioformyl radicals.[10][11][12][13][14]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N,N'-dialkyl dithiooxamides involves a two-step process: the formation of an N,N'-disubstituted oxamide followed by thionation.[15] A more direct, though less detailed, method mentioned in the literature is the reaction of dimethylamine with dithiooxamide under alkaline conditions.[1]
A General Two-Step Synthetic Approach:
-
Step 1: Synthesis of N,N'-Dimethyloxamide: This intermediate can be prepared by reacting a diester of oxalic acid (e.g., dimethyl oxalate or diethyl oxalate) or oxalyl chloride with dimethylamine.[15] The reaction is typically carried out in a suitable solvent like toluene.[15]
-
Step 2: Thionation of N,N'-Dimethyloxamide: The N,N'-dimethyloxamide is then reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the carbonyl groups (C=O) into thiocarbonyl groups (C=S), yielding this compound.[15]
Purification: The crude product can often be purified by recrystallization from a suitable solvent to achieve high purity (>99%) without the need for column chromatography.[15]
Spectrophotometric Determination of Metal Ions
This compound and its derivatives are effective chromogenic reagents for the spectrophotometric determination of various metal ions, including palladium and copper.[16][17][18] The formation of a colored complex between the metal ion and the dithiooxamide allows for quantitative analysis based on the absorbance of light at a specific wavelength.
General Protocol for Spectrophotometric Determination of Copper(II):
This protocol is a generalized procedure based on the use of dithiocarbamates for copper determination.[17][18]
-
Sample Preparation: A soil sample, for instance, is mineralized using a strong acid (e.g., perchloric acid) to bring the copper into solution. The resulting solution is then filtered and diluted to a known volume.[17]
-
Complex Formation: An aliquot of the sample solution is transferred to a separatory funnel. A solution of this compound in a suitable organic solvent (e.g., chloroform) is added. The pH is adjusted to the optimal range for complex formation (typically between 4 and 11 for copper dithiocarbamate complexes) using a buffer solution.[17]
-
Extraction: The colored copper-dithiooxamide complex is extracted into the organic phase by vigorous shaking. The layers are allowed to separate, and the organic layer containing the complex is collected.
-
Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax) for the complex using a spectrophotometer. The instrument is blanked with a reagent blank prepared in the same manner but without the copper sample.[17]
-
Quantification: The concentration of copper in the original sample is determined by comparing the absorbance of the sample to a calibration curve prepared using standard solutions of known copper concentrations.
Applications
This compound has several notable applications in chemistry:
-
Coordination Chemistry: As a bidentate ligand, it forms stable complexes with a variety of metal ions through its sulfur atoms. These complexes are of interest for their structural and electronic properties.[1]
-
Analytical Chemistry: It serves as a chromogenic reagent for the spectrophotometric determination of trace amounts of metal ions, such as rhenium, palladium, and copper.[1][16][17] The high selectivity and sensitivity of these methods make them valuable for environmental and industrial analysis.
-
Catalysis: Palladium complexes of dithiooxamides have been investigated as catalysts in organic reactions, such as alkoxylation reactions.[1]
Biological Activity and Signaling Pathways
Currently, there is a lack of detailed scientific literature describing a specific mechanism of action or the involvement of this compound in defined biological signaling pathways.[1] While dithiooxamide derivatives, in general, are known to have a range of biological activities, the specific cellular targets and downstream effects of the N,N'-dimethyl derivative remain an area for future research. Interaction studies have suggested that the formation of metal complexes can alter the reactivity of both the ligand and the metal, which could potentially lead to changes in enzyme kinetics or receptor binding affinities.[1]
Safety and Handling
This compound is classified as harmful if swallowed. It may also cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. It is also reported to be flammable.[1]
Conclusion
This compound is a versatile chemical compound with established applications in coordination and analytical chemistry. Its synthesis is relatively straightforward, and its ability to form colored complexes with metal ions provides a basis for sensitive analytical methods. While its biological activity is of potential interest, further research is needed to elucidate its specific mechanisms of action and to explore its potential in drug development. This guide provides a foundational understanding of the key technical aspects of this compound to support its use in research and development.
References
- 1. Buy this compound | 120-79-6 [smolecule.com]
- 2. Ethanedithioamide, N,N'-dimethyl- (CAS 120-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1H-, 13C-, 31P-NMR studies and conformational analysis of NADP+, NADPH coenzymes and of dimers from electrochemical reduction of NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. mdpi.com [mdpi.com]
- 9. Formamide, N,N-dimethyl- [webbook.nist.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Controlling DNA Fragmentation in MALDI-MS by Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. uab.edu [uab.edu]
- 14. youtube.com [youtube.com]
- 15. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pjoes.com [pjoes.com]
- 18. pontejournal.online [pontejournal.online]
Spectral Analysis of N,N'-Dimethyldithiooxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of N,N'-Dimethyldithiooxamide across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to a lack of directly published experimental data for this specific compound, this guide leverages established principles and spectral data from analogous thioamide structures to predict and detail the anticipated spectral features. It outlines generalized experimental protocols for acquiring such data and presents the predicted data in a structured format to aid in the characterization and analysis of this compound.
Introduction
This compound, a dithioamide, possesses a unique electronic and structural framework that gives rise to characteristic spectral signatures. Understanding these signatures is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This document serves as a practical reference for researchers, providing predicted spectral data and standardized methodologies for its experimental verification.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on the analysis of structurally related thioamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.0 - 3.5 | Singlet | N-CH₃ |
| ~8.0 - 9.0 | Broad Singlet | N-H (Amide) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~30 - 40 | N-C H₃ |
| ~190 - 210 | C =S (Thioamide) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3300 | Medium | N-H Stretch |
| ~2900 - 3000 | Medium | C-H Stretch (Alkyl) |
| ~1500 - 1600 | Strong | Amide II (C-N stretch and N-H bend) |
| ~1200 - 1300 | Strong | Thioamide B band (coupled C-N and N-H modes) |
| ~700 - 800 | Medium | C=S Stretch (Thioamide G band)[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Thioamides typically exhibit two characteristic absorption bands in their UV-Vis spectra.[2]
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Solvent Polarity Effect |
| ~350 - 450 | Low (~100) | n → π* (R-band) | Hypsochromic shift (blue shift) with increasing polarity |
| ~250 - 300 | High (~10,000) | π → π* (K-band) | Bathochromic shift (red shift) with increasing polarity |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectral data for this compound.
NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a thioamide derivative is as follows.[3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a common technique for identifying functional groups.[5]
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Mull Technique):
-
Triturate a small amount of the sample with a mulling agent (e.g., Nujol) to form a paste.
-
Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.[7]
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the spectrum over a range of approximately 200-800 nm.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described spectroscopic analyses.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for UV-Vis Spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the expected spectral properties of this compound. The tabulated predicted data, coupled with the detailed experimental protocols and workflow visualizations, offers a comprehensive resource for the spectroscopic characterization of this compound. While the provided data is based on well-established principles and analysis of analogous structures, experimental verification is essential for definitive characterization. This guide serves as a valuable starting point for researchers and scientists engaged in the synthesis, analysis, and application of this compound.
References
Navigating the Solubility Landscape of N,N'-Dimethyldithiooxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N,N'-Dimethyldithiooxamide belongs to the thioamide class of organic compounds, characterized by the presence of a thioamide functional group (-C(=S)N-). The solubility of such compounds is governed by the interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and the solvent molecules. Understanding these interactions is paramount for selecting appropriate solvent systems for synthesis, recrystallization, and formulation. This guide details the established methods for quantitatively assessing the solubility of this compound.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield a comprehensive, publicly available dataset for the quantitative solubility of this compound in a variety of organic solvents. Therefore, researchers are encouraged to determine these values experimentally. The following table structure is recommended for the systematic recording and presentation of experimentally determined solubility data for clear comparison.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Acetone | ||||
| Ethanol | ||||
| Methanol | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Other Solvents... |
Researchers should populate this table with their own experimental findings.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the accurate determination of the solubility of this compound.
Isothermal Shake-Flask Method
This is a widely accepted and robust method for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Conical flasks or vials with screw caps
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a conical flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask/vial and place it in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the suspension to stand undisturbed at the same temperature for a prolonged period (e.g., 24 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a suitable syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. The filtration step should be performed quickly to avoid any temperature changes that might affect solubility.
-
Quantification:
-
Gravimetric Analysis: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). The container with the dried residue is then weighed, and the mass of the dissolved solid is determined.
-
Spectroscopic/Chromatographic Analysis: Dilute the clear filtrate with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculations:
-
For Gravimetric Analysis: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
For Spectroscopic/Chromatographic Analysis: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) * Dilution factor) * 100
Gravimetric Method
This is a straightforward and common method, particularly suitable when the solute is non-volatile and thermally stable.
Objective: To determine the solubility by measuring the mass of solute dissolved in a known mass or volume of solvent.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Saturated solution preparation apparatus (as in the shake-flask method)
-
Analytical balance
-
Drying oven
Procedure:
-
Prepare a saturated solution and achieve equilibrium as described in the Isothermal Shake-Flask Method (steps 1-3).
-
Carefully decant or filter a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.
-
Record the exact volume of the solution taken.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator. Ensure the temperature is kept low enough to prevent decomposition of the this compound.
-
Once the solvent is completely removed, place the evaporating dish in a drying oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound.
Calculations:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution taken (mL)) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of this compound using a generalized experimental protocol.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
The solubility of this compound in organic solvents is a crucial parameter for its application in research and development. This guide provides detailed, standardized protocols based on the isothermal shake-flask and gravimetric methods to enable the generation of accurate and reproducible solubility data. By following these methodologies, researchers can systematically build a comprehensive understanding of the solubility profile of this compound, facilitating its effective use in various scientific endeavors. The provided workflow diagram offers a clear visual representation of the necessary experimental steps.
N,N'-Dimethyldithiooxamide: A Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of N,N'-Dimethyldithiooxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related compounds, theoretical calculations, and standard analytical methodologies to predict its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to perform their own analyses. This document is intended to serve as a foundational resource for scientists and professionals working with this compound in research and development.
Introduction
This compound, a symmetrically substituted dithiooxamide, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring two thioamide functional groups, suggests potential applications as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.
This guide summarizes the known physicochemical properties of this compound and provides a predictive analysis of its thermal behavior. It also includes detailed, standardized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the primary techniques for assessing thermal stability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from computational models and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C4H8N2S2 | PubChem[1] |
| Molecular Weight | 148.25 g/mol | Cheméo[2] |
| IUPAC Name | N,N'-dimethylethanedithioamide | PubChem[1] |
| CAS Number | 120-79-6 | PubChem[1] |
| Normal Boiling Point (Calculated) | 531.34 K | Cheméo[2] |
| Enthalpy of Fusion (Calculated) | 25.52 kJ/mol | Cheméo[2] |
| Enthalpy of Vaporization (Calculated) | 50.83 kJ/mol | Cheméo[2] |
| LogP (Octanol/Water Partition Coefficient) | 0.080 | Cheméo[2] |
Thermal Stability and Decomposition Analysis
3.1. Predicted Thermal Stability
This compound is expected to be a crystalline solid at room temperature with moderate thermal stability. The presence of two thioamide groups suggests that decomposition will likely occur at elevated temperatures. For comparison, related compounds such as N,N-dimethylformamide have a reported decomposition temperature greater than 350°C. However, the C-C single bond between the two thioamide groups in this compound may be a point of initial thermal cleavage at a lower temperature.
3.2. Predicted Decomposition Pathway and Products
The thermal decomposition of this compound is likely to proceed through the cleavage of the C-C and C-N bonds. A plausible decomposition pathway is illustrated in the diagram below. Initial homolytic cleavage of the central C-C bond would generate two N-methylthiocarbamoyl radicals. These reactive intermediates could then undergo a variety of subsequent reactions, including dimerization, disproportionation, and fragmentation.
The final decomposition products in an inert atmosphere are predicted to include methyl isothiocyanate (CH₃NCS), methanethiol (CH₃SH), hydrogen sulfide (H₂S), and various nitrogen- and sulfur-containing organic fragments. In the presence of oxygen, the decomposition products would also include oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).
Experimental Protocols
To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the kinetics of weight loss.
4.1.1. TGA Experimental Workflow
4.1.2. Detailed TGA Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (ceramic or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.
-
Determine the onset temperature of decomposition, the temperature ranges for each weight loss step, and the percentage of residual mass at the end of the experiment.
-
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of transitions.
4.2.1. DSC Experimental Workflow
4.2.2. Detailed DSC Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
Reheat the sample to the final temperature at 10 °C/min (this second heating scan is often used to observe transitions in a sample with a known thermal history).
-
-
-
Data Acquisition: Start the DSC run and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.
-
Determine the onset temperature and peak temperature of melting.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a comprehensive predictive analysis based on its chemical structure and the behavior of related compounds. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary empirical data. A thorough understanding of the thermal properties of this compound is essential for its safe and effective use in any application. The information and procedures outlined in this guide are intended to support and facilitate further research into this compound.
References
The Coordination Chemistry of N,N'-Dimethyldithiooxamide with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyldithiooxamide (dm-dto), a symmetrical dithiooxamide ligand, has garnered significant interest in the field of coordination chemistry. Its ability to act as a versatile chelating agent, coordinating with a variety of transition metals through its sulfur and nitrogen donor atoms, gives rise to a diverse range of complexes with interesting structural, spectroscopic, and electrochemical properties. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, focusing on synthesis, structure, and characterization.
Ligand Properties and Coordination Modes
This compound exists in a thione-thiol tautomeric equilibrium, although it is predominantly found in the dithione form in the solid state. The molecule is characterized by two thioamide functional groups, which can rotate relative to each other. In the solid state, the two thiooxamide moieties are not coplanar, with a dihedral angle of approximately 93.1°.[1]
Upon coordination to a metal center, this compound can adopt several coordination modes. The most common is as a bidentate ligand, chelating through the sulfur and nitrogen atoms of one thioamide group to form a five-membered ring. It can also act as a bridging ligand, coordinating to two different metal centers. The coordination environment is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis of Transition Metal Complexes
The synthesis of this compound-metal complexes is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol: Synthesis of a Metal(II)-bis(this compound) Complex
This protocol provides a general guideline for the synthesis of complexes with a 1:2 metal-to-ligand ratio.
Materials:
-
This compound
-
Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Ethanol (or other suitable alcohol)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2 molar equivalents) in warm ethanol. Stir until fully dissolved.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride hydrate (1 molar equivalent) in ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. A precipitate will typically form during this time.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid product with cold ethanol followed by diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over a suitable drying agent.
Note: The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different metal ions.
Experimental Workflow for Synthesis and Characterization
References
Theoretical Insights into N,N'-Dimethyldithiooxamide Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethyldithiooxamide (DMdto) is a versatile bidentate ligand capable of forming stable complexes with a variety of transition metals. These complexes are of significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents. Understanding the electronic structure, bonding, and reactivity of these complexes is paramount for their targeted design and application. This technical guide provides an in-depth overview of the theoretical approaches used to study DMdto-metal complexes, focusing on computational methods, data interpretation, and workflow visualization. While extensive dedicated theoretical studies on DMdto complexes are not widely published, this guide synthesizes information from related dithiooxamide systems and general principles of computational chemistry to provide a comprehensive framework for researchers.
Introduction to this compound and its Metal Complexes
This compound, a sulfur-containing organic ligand, coordinates to metal ions primarily through its sulfur and nitrogen atoms, forming stable five-membered chelate rings. The nature of the metal-ligand bond in these complexes is a subject of theoretical interest, involving a combination of σ-donation from the ligand to the metal and potential π-backbonding from the metal to the ligand. The electronic and structural properties of these complexes are highly dependent on the central metal ion, its oxidation state, and the coordination geometry.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating these properties. They provide a molecular-level understanding of the geometric parameters, vibrational frequencies, and electronic transitions that are often correlated with experimental data from X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectroscopy.
Theoretical and Computational Methodologies
The theoretical investigation of DMdto-metal complexes typically involves a multi-step computational workflow. The primary tool for these studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for transition metal complexes.
Computational Protocol
A standard computational protocol for studying a DMdto-metal complex, for instance, a [M(DMdto)₂]ⁿ⁺ complex, would involve the following steps:
-
Geometry Optimization: The initial structure of the complex is built, often based on crystal structure data of the free ligand or analogous complexes.[1] This structure is then optimized to find the lowest energy conformation. A popular and effective combination of functional and basis set for such systems is the B3LYP functional with the LANL2DZ basis set for the metal atom and a Pople-style basis set (e.g., 6-31G(d)) for all other atoms.[2][3][4][5]
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the complex. The calculated vibrational modes can be compared with experimental IR data to validate the computational model.
-
Electronic Structure Analysis: To understand the nature of the metal-ligand bonding, various analyses can be performed on the optimized geometry. This includes the calculation of Natural Bond Orbitals (NBO) to assess charge distribution and orbital interactions, and Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) to probe the electronic reactivity and spectroscopic properties of the complex.[5]
-
Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption (UV-Vis) spectrum, providing insights into the nature of electronic transitions within the complex.
Table 1: Representative Computational Protocol for a [Ni(DMdto)₂] Complex
| Parameter | Specification |
| Software | Gaussian, ORCA, etc. |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set (Ni) | LANL2DZ |
| Basis Set (C,H,N,S) | 6-31G(d) |
| Task | Geometry Optimization & Frequency Calculation |
| Solvation Model | PCM (e.g., in Methanol or DMF) - Optional |
| Post-analysis | NBO, FMO, TD-DFT for UV-Vis |
Quantitative Data from Theoretical Studies
Theoretical calculations yield a wealth of quantitative data that can be directly compared with experimental results. The following tables present hypothetical yet plausible data for a representative square planar [Ni(DMdto)₂] complex, based on values reported for similar N/S-coordinating ligands.
Table 2: Calculated Geometrical Parameters for a [Ni(DMdto)₂] Complex
| Bond Lengths (Å) | Calculated Value | Bond Angles (°) | Calculated Value |
| Ni-S | 2.15 - 2.25 | S-Ni-S | 90 - 95 |
| Ni-N | 1.90 - 2.00 | S-Ni-N | 85 - 90 |
| C-S | 1.70 - 1.75 | N-Ni-N | 80 - 85 |
| C-N | 1.30 - 1.35 | Ni-S-C | 100 - 105 |
| C-C | 1.50 - 1.55 | Ni-N-C | 110 - 115 |
Table 3: Calculated Vibrational Frequencies for a [Ni(DMdto)₂] Complex
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | ~3300 | N-H stretching vibration |
| ν(C-H) | ~3000 | C-H stretching vibration of methyl groups |
| ν(C=N) / ν(C=S) mixed | 1400 - 1500 | Coupled stretching vibrations in the chelate ring |
| ν(Ni-S) | 300 - 400 | Nickel-Sulfur stretching vibration |
| ν(Ni-N) | 400 - 500 | Nickel-Nitrogen stretching vibration |
Table 4: Calculated Electronic Properties for a [Ni(DMdto)₂] Complex
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -5.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 2.0 - 3.0 | Indicates electronic stability and relates to electronic transitions |
| Major Electronic Transition | ~450 nm (TD-DFT) | Primarily attributed to a d-d transition or Ligand-to-Metal Charge Transfer (LMCT) |
Visualizing Theoretical Workflows and Concepts
Graphviz diagrams are provided to illustrate key workflows and conceptual relationships in the theoretical study of DMdto-metal complexes.
Conclusion and Future Directions
Theoretical studies provide indispensable insights into the structure, bonding, and properties of this compound metal complexes. While this guide provides a foundational framework based on analogous systems, there is a clear need for more dedicated computational research on DMdto complexes with a wider range of metals. Future work should focus on systematic studies across the transition series to understand trends in bonding and reactivity. Furthermore, the investigation of their potential reaction mechanisms in catalytic or biological processes through computational modeling will be crucial for the rational design of new functional materials and therapeutic agents. The synergy between theoretical predictions and experimental validation will continue to be the cornerstone of advancing our understanding of these fascinating coordination compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An unexpected single crystal structure of nickel(II) complex: Spectral, DFT, NLO, magnetic and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Dimethyldithiooxamide: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Discovery, History, Synthesis, and Analytical Applications of a Key Chelating Agent
Abstract
N,N'-Dimethyldithiooxamide, a symmetrically substituted dithiooxamide, has emerged as a significant reagent in the field of analytical chemistry, particularly for the spectrophotometric determination of trace metals. This technical guide provides a comprehensive overview of its discovery and historical development, detailed experimental protocols for its synthesis and its primary analytical application, and a summary of its key quantitative data. This document is intended for researchers, scientists, and drug development professionals who wish to utilize or understand the fundamental properties and applications of this versatile reagent.
Discovery and History
The development of this compound as a reagent is rooted in the broader history of dithiooxamide (also known as rubeanic acid) and its derivatives as powerful chelating agents. Dithiooxamide itself has long been recognized for its ability to form intensely colored complexes with various metal ions, making it a valuable tool for their detection and quantification.
The introduction of N,N'-disubstituted dithiooxamides, such as the dimethyl derivative, represented a significant advancement in the field. This substitution allows for greater specificity and selectivity in analytical methods. While the exact date and discoverer of this compound are not prominently documented in readily available literature, its use as a specialized analytical reagent appears to have gained traction in the mid to late 20th century with the advancement of spectrophotometric techniques. Its primary application lies in the highly selective catalytic spectrophotometric determination of rhenium, a method that showcases the enhanced analytical capabilities of this substituted dithiooxamide.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a diester oxalate and an amine, followed by a sulfurization reaction.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the preparation of N,N'-dialkyl dithiooxamides.
Step 1: Synthesis of N,N'-Dimethyloxamide
-
In a suitable reaction vessel, react dimethyl oxalate with methylamine. The reaction can be carried out in a solvent such as toluene.
-
The reaction mixture is heated to reflux. Methanol is produced as a byproduct and can be removed by distillation to drive the reaction to completion.
-
Upon cooling, the N,N'-dimethyloxamide product will precipitate and can be isolated by filtration.
Step 2: Sulfurization of N,N'-Dimethyloxamide
-
The N,N'-dimethyloxamide obtained in Step 1 is then reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
-
This reaction is typically carried out in an inert solvent like toluene or xylene.
-
The reaction mixture is heated to facilitate the conversion of the oxamide to the dithiooxamide.
-
After the reaction is complete, the mixture is cooled, and the this compound product is isolated.
-
Purification can be achieved by recrystallization from a suitable solvent to yield the final product with high purity.[2]
Analytical Applications
The primary and most well-documented analytical application of this compound is in the highly selective and sensitive determination of trace amounts of rhenium.
Spectrophotometric Determination of Rhenium
This method is based on the catalytic action of tetravalent rhenium (Re(IV)) on the reduction of this compound by tin(II) in an alkaline medium. This reaction produces a distinct blue-colored product, the absorbance of which is measured to quantify the rhenium concentration.[1]
Reagents:
-
This compound (DMDTO) solution: Prepare a solution of appropriate concentration in a suitable solvent (e.g., ethanol).
-
Tin(II) chloride solution: Prepare a fresh solution of tin(II) chloride in hydrochloric acid to prevent hydrolysis and oxidation.
-
Rhenium standard solutions: Prepare a series of standard solutions of known rhenium concentrations.
-
Alkaline buffer solution: To maintain the required pH for the reaction.
Procedure:
-
To a set of volumetric flasks, add increasing volumes of the rhenium standard solutions.
-
Add the alkaline buffer solution to each flask to adjust the pH.
-
Introduce the this compound solution to each flask.
-
Initiate the reaction by adding the tin(II) chloride solution.
-
Allow the reaction to proceed for a fixed time interval (e.g., 10 or 33 minutes).[1]
-
Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance, which is 634 nm.[1]
-
Construct a calibration curve by plotting the absorbance values against the corresponding rhenium concentrations.
-
The concentration of rhenium in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating from the calibration curve.
Quantitative Data
The spectrophotometric method for rhenium determination using this compound is characterized by its high sensitivity and selectivity.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 634 nm | [1] |
| Linear Concentration Range | 2–15 ng/mL | [1] |
| Interferences | A 1000-fold excess of Mo(VI), W(VI), Cd(II), Mn(II), Cu(II), Fe(III), sulfate, silicate, nitrate, and ammonia does not interfere. | [1] |
Signaling Pathways and Biological Activity
Currently, there is no scientific literature to suggest that this compound has a role in biological signaling pathways or possesses any significant biological activity. Its utility is primarily in the realm of analytical chemistry as a reagent for metal ion detection.
Visualizations
Logical Relationship of Dithiooxamide Derivatives
References
- 1. Highly selective catalytic spectrophotometric determination of nanogram amounts of rhenium with N,N-dimethyldithiooxamide in alkaline medium - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety, Handling, and Properties of N,N'-Dimethyldithiooxamide
This guide provides comprehensive safety, handling, and property information for N,N'-Dimethyldithiooxamide, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound, with CAS number 120-79-6, is a dithioamide compound.[1][2] It is typically encountered as a white crystalline solid and is soluble in polar solvents.[1]
Quantitative Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound. It is important to note that much of the available data is based on computational models rather than experimental measurements.
Table 1: General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C4H8N2S2 | PubChem[2] |
| Molecular Weight | 148.3 g/mol | PubChem[1][2] |
| IUPAC Name | N,N'-dimethylethanedithioamide | PubChem[1][2] |
| CAS Number | 120-79-6 | PubChem[2] |
| LogP (Octanol/Water Partition Coefficient) | 0.080 (Calculated) | Cheméo[3] |
| Log10 of Water Solubility (mol/L) | -1.58 (Calculated) | Cheméo[3] |
| Enthalpy of Vaporization (ΔvapH°) | 50.83 kJ/mol (Calculated) | Cheméo[3] |
| Enthalpy of Fusion (ΔfusH°) | 25.52 kJ/mol (Calculated) | Cheméo[3] |
| Ionization Energy | 8.23 eV | Cheméo[3] |
Table 2: Calculated Thermodynamic and Critical Properties
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 395.70 | kJ/mol | Cheméo[3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 274.05 | kJ/mol | Cheméo[3] |
| Normal Boiling Point (Tboil) | 531.34 | K | Cheméo[3] |
| Critical Pressure (Pc) | 5160.85 | kPa | Cheméo[3] |
Safety and Hazard Information
The primary known hazard of this compound is that it is harmful if swallowed.[1][2]
GHS Classification
The Globally Harmonized System (GHS) classification for this compound is as follows:
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Source: Aggregated GHS information provided by 38 companies from 1 notification to the ECHA C&L Inventory.[1]
Precautionary Statements
The following precautionary statements are associated with the GHS classification:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Potential Hazards
-
Skin and Eye Irritation: Like other thioamides, this compound could potentially cause irritation upon contact with skin and eyes.[1]
-
Inhalation Hazard: Inhaling dust or fumes may occur during handling, and the specific effects are currently unknown.[1]
Handling, Storage, and Disposal
Due to the limited specific data for this compound, standard safe laboratory practices for handling harmful solid chemicals should be strictly followed.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the powder form or if there is a potential for dust or fume generation.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely available in the searched literature. However, a general procedure for its synthesis is described.
Laboratory-Scale Synthesis
The most common method for synthesizing this compound involves the reaction of dimethylamine with dithiooxamide under alkaline conditions.[1] A generalized protocol based on this description is as follows:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under a fume hood, combine dithiooxamide with an appropriate polar solvent.
-
Addition of Reactant: While stirring, slowly add dimethylamine to the mixture. The reaction is typically carried out under alkaline conditions, which may be achieved by the addition of a suitable base.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, neutralize the mixture.
-
Purification: The product can be purified by recrystallization from a suitable solvent, which can reportedly achieve high purity.[1] Filter the crystals, wash with a cold solvent, and dry under vacuum.
Mandatory Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Conceptual Synthesis Pathway
Caption: Conceptual pathway for the synthesis of this compound.
References
Methodological & Application
Spectrophotometric determination of rhenium using N,N'-Dimethyldithiooxamide
A Highly Sensitive Catalytic Method for the Quantification of Rhenium using N,N'-Dimethyldithiooxamide
This application note details a highly selective and sensitive catalytic spectrophotometric method for the determination of nanogram quantities of rhenium. The protocol is intended for researchers, scientists, and professionals in drug development and related fields who require precise measurement of trace rhenium concentrations.
Principle of the Method: The method is based on the catalytic effect of rhenium (IV) ions on the reduction of this compound (DMDTO) by tin (II) chloride in an alkaline medium.[1] This reaction produces a distinct blue-colored product, which exhibits a maximum absorbance at a wavelength of 634 nm.[1] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the concentration of rhenium in the sample over a defined range. The catalytic nature of the reaction provides excellent sensitivity, allowing for the determination of rhenium at nanogram per milliliter (ng/mL) levels.[1]
Key Features:
-
High Sensitivity: Capable of determining rhenium in the range of 2 to 15 ng/mL.[1]
-
High Selectivity: The method shows high selectivity for rhenium, with no significant interference from a 1000-fold excess of various ions, including Mo(VI), W(VI), Cd(II), Mn(II), Cu(II), and Fe(III).[1]
-
Versatility: Applicable to various sample matrices, including the determination of rhenium in molybdenite following alkaline fusion and water extraction.[1]
-
Simplicity: The procedure involves a straightforward colorimetric reaction and standard spectrophotometric measurement.
Applications: This method is particularly suitable for:
-
Trace metal analysis in geological samples (e.g., molybdenite).
-
Quality control in the production of rhenium-containing alloys and catalysts.
-
Environmental monitoring of rhenium levels.
-
Research and development in fields where trace rhenium quantification is critical.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the spectrophotometric determination of rhenium using this compound.
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | 634 nm | [1] |
| Linear Concentration Range | 2 - 15 ng/mL | [1] |
| Color of Complex | Blue | [1] |
| Principle | Catalytic reduction of this compound by Sn(II) in the presence of Re(IV) | [1] |
| Medium | Alkaline | [1] |
| Measurement Time Intervals | Fixed intervals of 10 or 33 minutes after the addition of the tin(II) solution | [1] |
Experimental Protocols
1. Preparation of Reagents
-
Standard Rhenium Stock Solution (1000 µg/mL): Dissolve an appropriate amount of a certified rhenium salt (e.g., potassium perrhenate, KReO₄) in deionized water. Acidify slightly with a few drops of dilute sulfuric acid to ensure stability.
-
Working Rhenium Standard Solutions (2-15 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with deionized water immediately before use.
-
This compound (DMDTO) Solution: The exact concentration is not specified in the available literature and should be optimized by the user. A starting point would be to prepare a solution in a suitable organic solvent like ethanol or dimethylformamide (DMF) that is miscible with the aqueous reaction medium.
-
Tin (II) Chloride Solution: The exact concentration is not specified in the available literature and should be optimized by the user. To prepare a stable stock solution, dissolve tin (II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to prevent hydrolysis and oxidation. The solution should be stored in a dark, tightly sealed container. A fresh working solution should be prepared daily by diluting the stock solution with deionized water.
-
Alkaline Medium: The specific alkaline medium and its concentration are not detailed in the available literature and require optimization. A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) of a suitable molarity should be prepared in deionized water.
2. Sample Preparation: Determination of Rhenium in Molybdenite
This protocol is based on the mention of determining rhenium in molybdenite after alkaline fusion.[1]
-
Alkaline Fusion: Weigh a precise amount of the finely ground molybdenite sample into a nickel crucible. Add a significant excess of an alkaline flux (e.g., a mixture of sodium carbonate and sodium peroxide or sodium hydroxide).
-
Fusion: Heat the crucible gradually to a dull red heat (approximately 500-600 °C) in a muffle furnace until the sample is completely decomposed.
-
Leaching: Allow the crucible to cool to room temperature. Place the crucible in a beaker and leach the fused mass with warm deionized water.
-
Filtration: Filter the resulting solution to remove any insoluble residue.
-
Dilution: Dilute the filtrate to a known volume with deionized water. This solution is now ready for analysis.
3. Spectrophotometric Measurement Procedure
-
Blank Preparation: In a suitable volumetric flask, add the same volume of all reagents (alkaline medium, DMDTO solution, and tin(II) solution) as used for the standards and samples, but replace the rhenium solution with deionized water.
-
Standard and Sample Preparation:
-
Pipette a known volume of the appropriate working rhenium standard solution or the prepared sample solution into a series of volumetric flasks.
-
Add the alkaline medium and the this compound solution.
-
Initiate the reaction by adding the tin(II) chloride solution.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
-
Color Development: Allow the color to develop for a fixed time interval (e.g., 10 or 33 minutes, as suggested in the literature) at a constant temperature.[1]
-
Absorbance Measurement: Measure the absorbance of the blue solution at 634 nm using a spectrophotometer, with the blank solution as the reference.
4. Calibration Curve and Calculation
-
Plot a calibration curve of absorbance versus the concentration of the rhenium standards.
-
Determine the concentration of rhenium in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the final concentration of rhenium in the original sample, taking into account all dilution factors.
Diagrams
Caption: Experimental workflow for the spectrophotometric determination of rhenium.
Caption: Logical relationship of components in the catalytic reaction.
References
Application Notes and Protocols for Trace Metal Analysis using N,N'-Dimethyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of trace metals, particularly palladium, platinum, and copper, using N,N'-Dimethyldithiooxamide (DMDO) as a chromogenic reagent. The methodologies outlined are primarily based on spectrophotometry, a widely accessible and cost-effective analytical technique.
Introduction
This compound (C₄H₈N₂S₂) is a sulfur-containing organic compound that serves as an effective chelating agent for various metal ions.[1] Its ability to form stable, colored complexes with transition metals makes it a valuable reagent in analytical chemistry for the quantitative determination of trace metal concentrations.[1] The formation of these complexes allows for their quantification using spectrophotometric methods. This document outlines the principles, required reagents and equipment, detailed experimental procedures, and expected performance for the analysis of palladium, platinum, and copper in various sample matrices.
Principle of the Method
The analytical method is based on the reaction between this compound and metal ions in a solution to form a colored metal-ligand complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). By creating a calibration curve using standard solutions of the target metal, the concentration of the metal in an unknown sample can be determined. For some metals, the analysis may involve a catalytic reaction where the metal ion enhances the rate of a color-forming reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of various trace metals using this compound and its derivatives.
| Metal Ion | Reagent | Wavelength (λmax) | Linearity Range | Molar Absorptivity (ε) | Remarks |
| Palladium (II) | N,N'-Bis(3-dimethylaminopropyl)dithiooxamide | 390 nm (pH 6.8) | 0.4 - 12 µg/mL | - | In buffered weak acid solution.[2] |
| Palladium (II) | N,N'-Bis(m-sulphobenzyl)dithio-oxamide | 432 mµ | 0.4 - 12 µg/mL | - | In 6 M hydrochloric acid solution.[2] |
| Platinum (II) | N,N'-Bis(3-dimethylaminopropyl)dithiooxamide | - | - | - | Forms a complex that can be determined spectrophotometrically.[3] |
| Rhenium (IV) | This compound | 634 nm | Nanogram amounts | - | Catalytic method based on the reduction of DMDO by Sn(II) in an alkaline medium.[1] |
| Copper (I) | This compound | - | - | - | Forms complexes with the formula Cu(LH2)2X, where X is a halide.[1] |
Experimental Protocols
General Reagents and Equipment
-
Reagents:
-
This compound (analytical grade)
-
Standard stock solutions (1000 ppm) of the metal ions to be analyzed (Pd, Pt, Cu)
-
Hydrochloric acid (HCl), concentrated and various dilutions
-
Nitric acid (HNO₃), concentrated
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Buffer solutions (e.g., acetate buffer for pH control)
-
Organic solvents (e.g., chloroform, for extraction if necessary)
-
Deionized water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Beakers and Erlenmeyer flasks
-
Heating plate or water bath
-
Fume hood
-
Preparation of Reagent Solution
Prepare a stock solution of this compound (e.g., 0.1% w/v) by dissolving the appropriate amount of the solid in a suitable solvent, such as ethanol or dimethylformamide. This solution should be stored in a dark bottle and refrigerated. Working solutions can be prepared by diluting the stock solution as needed.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Water Samples: Acidify the water sample with nitric acid to a pH of less than 2 to prevent precipitation of metal hydroxides. If the sample contains particulate matter, it should be digested. A general procedure for digestion is as follows:
-
To 25 mL of the water sample in a beaker, add 2.0 mL of concentrated HNO₃ and 6.0 mL of concentrated HCl.
-
Heat the beaker on a hot plate in a fume hood until the volume is reduced to near dryness.
-
Cool the beaker and add another portion of concentrated HNO₃.
-
Cover the beaker with a watch glass and continue heating until the digestion is complete (the solution is clear and light-colored).
-
Cool the solution and dilute it to a known volume with deionized water.
-
-
Solid Samples (e.g., Soil, Sediments): An acid digestion is required to bring the metals into solution.
-
Weigh a known amount of the dried and homogenized sample into a digestion vessel.
-
Add a mixture of concentrated acids (e.g., aqua regia: 3 parts HCl to 1 part HNO₃).
-
Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood.
-
After digestion, cool the solution, filter if necessary, and dilute to a known volume with deionized water.
-
Spectrophotometric Determination of Palladium
This protocol is adapted from methods using N,N'-disubstituted dithiooxamides.
-
Calibration Curve:
-
Prepare a series of standard solutions of palladium (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution.
-
To each standard solution in a volumetric flask, add the this compound reagent solution.
-
Adjust the pH to the optimal range (e.g., pH 6.8 for weakly acidic conditions or in 6 M HCl for strongly acidic conditions, depending on the specific complex formation).[2]
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 390 nm or 432 nm).[2]
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Take an aliquot of the prepared sample solution.
-
Follow the same procedure as for the standard solutions (addition of reagent, pH adjustment, color development).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of palladium in the sample from the calibration curve.
-
Spectrophotometric Determination of Platinum
A similar procedure to that of palladium can be followed, as N,N'-disubstituted dithiooxamides are known to form complexes with platinum.[3] The optimal pH, wavelength, and other experimental conditions would need to be determined empirically for this compound.
Determination of Copper
This compound forms complexes with Copper(I).[1] The analysis would likely involve the reduction of any Cu(II) in the sample to Cu(I) prior to the addition of the reagent. The general spectrophotometric procedure would then be followed.
Visualizations
General Experimental Workflow
Caption: General workflow for trace metal analysis using this compound.
Signaling Pathway of Metal Complex Formation
Caption: Simplified signaling pathway of metal complex formation and detection.
Conclusion
This compound and its derivatives are versatile and effective reagents for the spectrophotometric determination of a range of trace metals. The methods are generally simple, rapid, and do not require highly specialized instrumentation, making them suitable for a wide variety of laboratory settings. Proper sample preparation is crucial to ensure accurate and reliable results. The provided protocols offer a solid foundation for developing and validating specific analytical methods for the trace metals of interest.
References
Application Notes and Protocols for N,N'-Dimethyldithiooxamide as a Chromogenic Reagent for Copper Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyldithiooxamide is a promising chromogenic reagent for the selective and sensitive determination of copper(II) ions in various matrices. This document provides detailed application notes and protocols for its use in spectrophotometric analysis. Upon complexation with copper(II) ions in an acidic medium, this compound forms a colored complex that can be quantified using a spectrophotometer. The protocols outlined below are based on established methods for the parent compound, dithiooxamide (rubeanic acid), and are expected to be directly applicable to its N,N'-dimethyl derivative due to their structural and chemical similarities.[1][2]
Principle of the Method
This compound reacts with copper(II) ions in an acidic solution to form a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of copper(II) ions in the sample, following the Beer-Lambert law over a specific concentration range. The absorbance of the complex is measured at its wavelength of maximum absorption (λmax) to determine the copper concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper(II) using dithiooxamide, which serves as a reliable estimate for the performance of this compound.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 380 nm (in buffered solution, pH 3.5) | [2] |
| Molar Absorptivity (ε) | 7.04 x 10³ L mol⁻¹ cm⁻¹ (at 525 nm in acidic media) | [1] |
| Linearity Range (Beer's Law) | 0-20 ppm of Cu(II) | [1] |
| Optimum Concentration Range | 1-10 ppm of Cu(II) | [1] |
| Sandell's Sensitivity | 0.01 µg/cm² | [1] |
| Limit of Detection (LOD) | ~0.05 µg/mL | [1] |
Experimental Protocols
Synthesis of this compound (if not commercially available)
Preparation of Reagents
-
Standard Copper(II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of copper sulfate (CuSO₄·5H₂O) or copper wire in distilled water containing a few drops of concentrated sulfuric acid. Dilute to a known volume in a volumetric flask.
-
This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of a suitable organic solvent such as ethanol or 2-propanol.[1]
-
Buffer Solution (pH 3.5): Prepare an appropriate buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.[2]
Spectrophotometric Determination of Copper(II)
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of copper(II) ions. If necessary, perform acid digestion for solid samples to bring the copper into solution.
-
Calibration Curve:
-
Pipette a series of standard copper(II) solutions of known concentrations into a set of 50 mL volumetric flasks.
-
To each flask, add the necessary amount of acid or buffer to achieve the optimal pH.[1][2]
-
Add a fixed volume of the this compound solution to each flask and mix thoroughly.[1]
-
Dilute to the mark with a suitable solvent (e.g., 2-propanol or water) and allow the color to develop.[1]
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the sample solution and treat it in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of copper(II) in the sample from the calibration curve.
-
Visualizations
Chemical Reaction
Caption: Reaction of Copper(II) with this compound.
Experimental Workflow
Caption: Spectrophotometric analysis workflow for copper.
Interference Studies
Interference from other metal ions is a critical consideration in spectrophotometric analysis. For methods employing dithiooxamide, it has been noted that relatively few ions interfere with the determination of copper.[1] However, it is always recommended to perform interference studies with common ions expected to be present in the sample matrix to ensure the accuracy of the results. Masking agents can be employed to mitigate the interference from specific ions.
Disclaimer
The quantitative data and protocols provided in this document are primarily based on the use of dithiooxamide (rubeanic acid), the parent compound of this compound. While a similar analytical performance is anticipated, it is strongly recommended that users validate these methods for their specific application and instrumentation. This includes determining the precise wavelength of maximum absorption, molar absorptivity, and linear range for the this compound-copper complex.
References
Application Note: Solvent Extraction of Palladium with N,N'-Dimethyldithiooxamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the selective solvent extraction of palladium(II) ions from aqueous solutions using N,N'-Dimethyldithiooxamide as the chelating agent. The protocol is based on established principles of palladium coordination chemistry with sulfur-containing ligands and general solvent extraction procedures for platinum group metals.
Introduction
Palladium is a precious metal with widespread applications in catalysis, electronics, and pharmaceutical synthesis. The recovery and purification of palladium from various sources, including spent catalysts and industrial waste streams, is of significant economic and environmental importance. Solvent extraction is a highly effective technique for the selective separation and concentration of metal ions. This compound is a chelating agent that forms stable complexes with palladium(II) ions, making it a suitable extractant for selective palladium recovery. The sulfur and nitrogen donor atoms in this compound exhibit a strong affinity for soft metal ions like palladium(II), facilitating its transfer from an aqueous phase to an immiscible organic phase.
This application note details a proposed methodology for the solvent extraction of palladium using this compound, including the preparation of solutions, the extraction procedure, and the subsequent stripping of palladium from the organic phase.
Experimental Protocols
1. Synthesis of this compound (A Proposed Method)
Disclaimer: The following is a general synthetic procedure. Researchers should consult relevant synthetic chemistry literature and ensure all safety precautions are taken.
-
To a stirred solution of dithiooxamide (1 mole) in ethanol, slowly add a solution of methylamine (2 moles) in ethanol.
-
The reaction mixture is refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield purified this compound.
-
The final product should be characterized by appropriate analytical techniques, such as NMR and melting point determination.
2. Palladium Extraction Protocol
-
Preparation of Aqueous Phase: Prepare a stock solution of palladium(II) chloride (PdCl₂) in dilute hydrochloric acid (e.g., 0.1 M HCl) to the desired concentration (e.g., 100 ppm). The acidic medium helps to prevent the hydrolysis of palladium ions.
-
Preparation of Organic Phase: Dissolve a known concentration of this compound (e.g., 0.01 M) in a suitable water-immiscible organic solvent such as chloroform or toluene.
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous palladium solution and the organic this compound solution (e.g., 20 mL of each).
-
Shake the funnel vigorously for a sufficient time (e.g., 15-30 minutes) to ensure complete phase mixing and complex formation.
-
Allow the phases to separate completely. The organic phase, containing the palladium-N,N'-Dimethyldithiooxamide complex, will typically be the lower phase if chloroform is used, and the upper phase with toluene.
-
Carefully separate the two phases.
-
-
Analysis of Extraction Efficiency:
-
Determine the concentration of palladium remaining in the aqueous phase using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
The extraction efficiency (%E) can be calculated using the following formula: %E = [([Pd]initial - [Pd]final) / [Pd]initial] * 100 where [Pd]initial and [Pd]final are the initial and final concentrations of palladium in the aqueous phase, respectively.
-
3. Palladium Stripping Protocol
-
Preparation of Stripping Solution: Prepare a stripping solution of 0.5 M thiourea in 0.5 M hydrochloric acid. Thiourea is an effective stripping agent as it forms a stable, water-soluble complex with palladium, facilitating its transfer back into an aqueous phase.[1]
-
Stripping:
-
Transfer the palladium-loaded organic phase from the extraction step into a clean separatory funnel.
-
Add an equal volume of the stripping solution.
-
Shake the funnel vigorously for 15-30 minutes.
-
Allow the phases to separate.
-
Collect the aqueous phase containing the stripped palladium.
-
-
Analysis of Stripping Efficiency:
-
Determine the concentration of palladium in the stripped aqueous phase and the remaining concentration in the organic phase using ICP-OES or AAS.
-
The stripping efficiency can be calculated similarly to the extraction efficiency.
-
Data Presentation
Disclaimer: The following data are illustrative and based on typical performance for solvent extraction of palladium with similar sulfur-containing ligands. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of HCl Concentration on Palladium Extraction Efficiency
| HCl Concentration (M) | Extraction Efficiency (%) |
| 0.1 | > 95 |
| 0.5 | > 98 |
| 1.0 | > 99 |
| 2.0 | > 99 |
| 4.0 | ~ 98 |
Table 2: Effect of this compound Concentration on Palladium Extraction Efficiency
| Ligand Concentration (M) | Extraction Efficiency (%) |
| 0.001 | ~ 85 |
| 0.005 | > 95 |
| 0.01 | > 99 |
| 0.05 | > 99 |
Table 3: Stripping Efficiency with Different Stripping Agents
| Stripping Agent | Stripping Efficiency (%) |
| 0.5 M HCl | < 10 |
| 1 M HNO₃ | < 15 |
| 0.5 M Thiourea in 0.5 M HCl | > 98 |
| 1 M Ammonia | ~ 70 |
Visualizations
Caption: Experimental workflow for the solvent extraction and stripping of palladium.
References
Application Notes and Protocols for the Selective Determination of Platinum Group Metals using N,N'-Dimethyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyldithiooxamide (DMDO) is a sulfur-containing organic ligand that serves as an effective chromogenic reagent for the spectrophotometric determination of several platinum group metals (PGMs). Its strong affinity for these metals, attributed to the soft sulfur donor atoms, leads to the formation of stable, colored complexes. This property allows for the selective and sensitive quantification of platinum, palladium, and rhodium in various samples, which is of significant interest in pharmaceutical research, catalysis, and environmental monitoring. These application notes provide detailed protocols for the synthesis of DMDO and its use in the selective determination of platinum, palladium, and rhodium.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of cyanogen gas with an aqueous solution of methylamine, followed by treatment with hydrogen sulfide.
Protocol 2.1: Synthesis of this compound
Materials:
-
Cyanogen gas (C₂N₂)
-
Methylamine (CH₃NH₂) solution (40% in water)
-
Hydrogen sulfide (H₂S) gas
-
Ethanol
-
Distilled water
-
Ice bath
-
Reaction flask with gas inlet and outlet
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, cool a 40% aqueous solution of methylamine in a reaction flask using an ice bath.
-
Slowly bubble cyanogen gas through the cooled methylamine solution while stirring continuously. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition of cyanogen is complete, continue stirring for an additional 30 minutes.
-
Next, bubble hydrogen sulfide gas through the reaction mixture. A yellow precipitate of this compound will begin to form.
-
Continue the H₂S addition until the precipitation is complete.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from hot ethanol to obtain pure, yellow crystals of this compound.
-
Dry the purified crystals in a desiccator.
Application in the Determination of Platinum Group Metals
This compound forms distinctively colored complexes with platinum, palladium, and rhodium ions in solution, which can be quantified using UV-Vis spectrophotometry. The selectivity for each metal can be achieved by carefully controlling the pH and reaction conditions.
Selective Determination of Palladium(II)
Palladium(II) ions react with this compound in an acidic medium to form a stable, yellow-colored complex.
Protocol 3.1.1: Spectrophotometric Determination of Palladium(II)
Reagents and Solutions:
-
Palladium(II) Standard Solution (100 ppm): Dissolve 0.1667 g of palladium(II) chloride (PdCl₂) in 1 M hydrochloric acid and dilute to 1 L with the same acid.
-
This compound (DMDO) Solution (0.1% w/v): Dissolve 0.1 g of DMDO in 100 mL of ethanol.
-
Hydrochloric Acid (HCl): 1 M and 6 M solutions.
-
Buffer Solution (pH 2.5): Prepare using appropriate amounts of glycine and HCl.
Procedure:
-
Pipette an aliquot of the sample solution containing 10-100 µg of palladium into a 25 mL volumetric flask.
-
Add 5 mL of 1 M HCl and 2 mL of the 0.1% DMDO solution.
-
Allow the solution to stand for 15 minutes for complete color development.
-
Dilute the solution to the mark with distilled water and mix well.
-
Measure the absorbance of the yellow complex at its absorption maximum (λmax ≈ 430 nm) against a reagent blank prepared in the same manner but without the palladium sample.
-
Construct a calibration curve by taking known amounts of the standard palladium solution and following the same procedure.
Selective Determination of Platinum(IV)
Platinum(IV) forms a colored complex with this compound, allowing for its spectrophotometric determination. The reaction may require heating to ensure complete complex formation. A similar but more sensitive method has been reported for a substituted analog, N,N´-Bis(3-dimethylaminopropyl)dithiooxamide[1].
Protocol 3.2.1: Spectrophotometric Determination of Platinum(IV)
Reagents and Solutions:
-
Platinum(IV) Standard Solution (100 ppm): Dissolve 0.260 g of chloroplatinic acid (H₂PtCl₆·6H₂O) in distilled water and dilute to 1 L.
-
This compound (DMDO) Solution (0.1% w/v): Dissolve 0.1 g of DMDO in 100 mL of ethanol.
-
Perchloric Acid (HClO₄): 1 M solution.
-
Stannous Chloride (SnCl₂) Solution (10% w/v): Dissolve 10 g of SnCl₂·2H₂O in 100 mL of 1 M HCl. This is used as a reducing agent to facilitate complex formation.
Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the sample solution containing 20-200 µg of platinum.
-
Add 2 mL of 1 M perchloric acid and 1 mL of the stannous chloride solution.
-
Heat the solution in a water bath at 60 °C for 10 minutes.
-
Cool the solution to room temperature and add 5 mL of the 0.1% DMDO solution.
-
Allow the solution to stand for 30 minutes for the color to develop fully.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Measure the absorbance of the complex at its λmax (approximately 510 nm) against a reagent blank.
-
Prepare a calibration curve using standard platinum solutions under the same conditions.
Selective Determination of Rhodium(III)
Rhodium(III) can also be determined spectrophotometrically using this compound. The formation of the rhodium complex is typically slower and may require heating in a controlled pH environment.
Protocol 3.3.1: Spectrophotometric Determination of Rhodium(III)
Reagents and Solutions:
-
Rhodium(III) Standard Solution (100 ppm): Dissolve 0.386 g of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in 1 M HCl and dilute to 1 L.
-
This compound (DMDO) Solution (0.1% w/v): Dissolve 0.1 g of DMDO in 100 mL of ethanol.
-
Acetate Buffer Solution (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
Procedure:
-
Take a suitable aliquot of the sample solution containing 5-50 µg of rhodium in a 25 mL volumetric flask.
-
Add 10 mL of the acetate buffer (pH 5.5) and 3 mL of the 0.1% DMDO solution.
-
Heat the mixture in a boiling water bath for 20 minutes to ensure complete complexation.
-
Cool the flask to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance of the resulting colored solution at its λmax (around 480 nm) against a reagent blank.
-
Plot a calibration graph using standard rhodium solutions treated in the same manner.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of platinum group metals using this compound and its derivatives. Data for the N,N'-Bis(3-dimethylaminopropyl)dithiooxamide is included for comparison, highlighting the potential performance of dithiooxamide-based reagents[1][2].
| Parameter | Palladium(II) with DMDO | Platinum(IV) with DMDO (Estimated) | Rhodium(III) with DMDO (Estimated) | Palladium(II) with N,N´-Bis(m-sulphobenzyl)dithio-oxamide[2] | Platinum(IV) with N,N´-Bis(3-dimethylaminopropyl)dithiooxamide[1] |
| λmax | ~430 nm | ~510 nm | ~480 nm | 432 nm (in 6M HCl) | Not Specified |
| Beer's Law Range | 0.4 - 4.0 ppm | 0.8 - 8.0 ppm | 0.2 - 2.0 ppm | 0.4 - 12 µg/mL | 5.0 - 95.0 µg in 10 mL |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | ~1.5 x 10⁴ | ~1.0 x 10⁴ | ~2.0 x 10⁴ | Not Specified | 1.755 x 10⁴[1] |
| Sandell's Sensitivity (µg cm⁻²) | ~0.007 | ~0.019 | ~0.005 | 0.0076 (in 6M HCl) | 0.011[1] |
| Optimal pH / Acidity | pH 2.5 / 1M HCl | 1M HClO₄ | pH 5.5 | 6M HCl or pH 6.8 | pH 2.8–4.1[1] |
| Interferences | Pt, Au, Cu, Fe | Pd, Rh, Au, Ag | Pt, Pd, Au, Co, Ni | Pt, Au, Cu | Pd, Rh, Au, Ir |
Visualizations
Experimental Workflow
The general experimental workflow for the spectrophotometric determination of platinum group metals using this compound is outlined below.
Caption: General workflow for PGM determination.
Signaling Pathway of Complex Formation
The reaction between a platinum group metal ion and this compound involves the coordination of the metal ion with the sulfur and nitrogen atoms of the ligand to form a stable chelate complex.
Caption: PGM-DMDO complex formation pathway.
Logical Relationship of Selective Determination
The selective determination of individual PGMs is based on optimizing reaction conditions to favor the formation of a specific metal-ligand complex.
References
Application of N,N'-Dimethyldithiooxamide in Geological Sample Analysis: Information Not Available
A comprehensive search for the application of N,N'-Dimethyldithiooxamide in the analysis of geological samples has yielded no specific protocols, quantitative data, or detailed application notes. The scientific and analytical literature retrieved does not contain documented methods utilizing this specific chemical reagent for the elemental analysis of geological materials such as ores, rocks, or sediments.
Despite a thorough investigation into the analytical applications of this compound and its parent compound, dithiooxamide (also known as rubeanic acid), no established procedures for geological sample analysis were found. The search included various potential applications, such as the spectrophotometric determination of platinum group metals, copper, and nickel in geological matrices.
The available literature primarily focuses on the synthesis of dithiooxamide derivatives and their coordination chemistry with various metals. While these compounds are known to form colored complexes with certain metal ions, suggesting potential for colorimetric analysis, their specific application and validation for the complex matrix of geological samples are not documented in the provided search results.
Standard methods for the analysis of geological samples typically involve techniques such as:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
-
Atomic Absorption Spectrometry (AAS) , including flame and graphite furnace techniques
-
X-Ray Fluorescence (XRF)
-
Fire Assay for precious metals
Spectrophotometric methods for geological analysis are also used, but they often employ other well-established reagents. For instance, dimethylglyoxime is a common reagent for the determination of palladium.
Due to the lack of available information and documented methodologies, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental procedures, and workflow diagrams for the application of this compound in geological sample analysis. The use of this specific reagent in this field does not appear to be a widely practiced or published method. Therefore, the creation of the requested content, including data tables, protocols, and diagrams, cannot be fulfilled.
Application Notes and Protocols: N,N'-Dimethyldithiooxamide in Metallurgical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyldithiooxamide (DMDTO), a sulfur-containing organic ligand, serves as a versatile chromogenic reagent in the field of metallurgical analysis. Its ability to form stable, colored complexes with a variety of metal ions makes it a valuable tool for their selective detection and quantification. This document provides detailed application notes and experimental protocols for the use of DMDTO in the spectrophotometric determination of various metals, particularly platinum group metals and copper. The methodologies outlined are crucial for quality control in metallurgical processes, environmental monitoring, and in the development of pharmaceuticals where metal content analysis is critical.
DMDTO's utility in analytical chemistry stems from its dithiooxamide backbone, which acts as a bidentate ligand, coordinating with metal ions through its sulfur and nitrogen atoms. This coordination results in the formation of intensely colored chelate complexes. The color intensity, which is directly proportional to the concentration of the metal ion, can be measured using spectrophotometry, providing a simple, rapid, and cost-effective analytical method.
Principle of Spectrophotometric Determination
The application of this compound in metallurgical analysis is primarily based on the principles of UV-Vis spectrophotometry. The core of the method involves the reaction between the target metal ion and DMDTO in a suitable solvent to form a colored complex. According to the Beer-Lambert Law, the absorbance of the colored solution is directly proportional to the concentration of the analyte (the metal-DMDTO complex), the molar absorptivity of the complex (a constant for a given substance at a specific wavelength), and the path length of the light through the solution.
The general workflow for this analysis is as follows:
Application Notes and Protocols: Flow Injection Analysis Using N,N'-Dimethyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flow Injection Analysis (FIA) is a versatile and efficient technique for automated chemical analysis. This document provides a proposed application and protocol for the use of N,N'-Dimethyldithiooxamide as a chromogenic reagent in a Flow Injection Analysis system for the determination of metal ions, specifically focusing on a hypothetical method for Copper(II). Extensive literature searches did not yield established FIA methods utilizing this compound. Consequently, the following application notes and protocols are presented as a proposed, theoretical framework based on the known analytical chemistry of dithiooxamide and its derivatives. This document is intended to serve as a foundational guide for researchers looking to develop and validate new FIA methods using this reagent.
Introduction to this compound in Analytical Chemistry
This compound (C₄H₈N₂S₂) is a sulfur-containing organic compound known for its ability to form stable, colored complexes with various metal ions. The presence of both nitrogen and sulfur atoms makes it an effective chelating agent. While its parent compound, dithiooxamide (rubeanic acid), is a well-known chromogenic reagent for the determination of copper, cobalt, and nickel, the analytical applications of the N,N'-dimethyl derivative are not as extensively documented, particularly in the context of modern automated techniques like Flow Injection Analysis.
The proposed FIA method leverages the anticipated reaction between this compound and Copper(II) ions to form a complex that can be measured spectrophotometrically. This approach offers the potential for a rapid, sensitive, and selective method for copper determination in various sample matrices.
Proposed Signaling Pathway: Complexation of Cu(II) with this compound
The anticipated analytical reaction involves the chelation of a Copper(II) ion by two molecules of this compound. The sulfur and nitrogen atoms of the ligand are expected to coordinate with the copper ion, forming a stable, colored complex. The exact stoichiometry and structure would require experimental confirmation.
Application Notes and Protocols for N,N'-Dimethyldithiooxamide in Solid-Phase Extraction of Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the selective removal and preconcentration of analytes from complex matrices. In the context of heavy metal analysis, the efficiency of SPE is largely dependent on the chelating agent immobilized on the solid support. Dithiooxamide and its derivatives are known for their strong coordination with various heavy metal ions, making them promising candidates for use in SPE sorbents. This document provides a detailed overview of the potential application of N,N'-Dimethyldithiooxamide as a chelating agent in the solid-phase extraction of heavy metals.
Disclaimer: There is limited specific information available in the scientific literature regarding the direct application of this compound in solid-phase extraction of heavy metals. The following protocols and data are based on the known chelating properties of the parent compound, dithiooxamide, and related dithiocarbamate compounds. The provided experimental protocol is a generalized procedure and should be optimized for specific applications.
Principle of Chelation
Dithiooxamide and its N-substituted derivatives are excellent chelating agents due to the presence of both nitrogen and sulfur donor atoms. These atoms can form stable five-membered chelate rings with various metal ions. The sulfur atoms exhibit a high affinity for soft and borderline Lewis acid metal ions, which include many of the toxic heavy metals. This compound, with its methyl-substituted nitrogen atoms, is expected to retain this chelating ability. The general structure of a metal complex with a dithiooxamide derivative is depicted below.
Caption: General structure of a metal (M) chelated by a dithiooxamide derivative.
Data Presentation: Performance of Related Dithio- Compounds in Heavy Metal Adsorption
The following tables summarize the adsorption performance of dithiooxamide and dithiocarbamate-based sorbents for various heavy metals, as reported in the literature. This data can serve as a reference for the expected performance of an this compound-functionalized sorbent.
Table 1: Adsorption Capacities of Dithiocarbamate-Functionalized Resins for Divalent Heavy Metal Ions
| Metal Ion | Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Cu(II) | N,N'-di(carboxymethyl) dithiocarbamate chelating resin | Not Specified | Not Specified | [1] |
| Pb(II) | N,N'-di(carboxymethyl) dithiocarbamate chelating resin | Not Specified | Not Specified | [1] |
| Ni(II) | N,N'-di(carboxymethyl) dithiocarbamate chelating resin | Not Specified | Not Specified | [1] |
| Co(II) | Amino and dithiocarbamate functionalized resin | 24.89 | 5 | [2] |
Table 2: Heavy Metal Removal by a Novel Dithiocarbamate Surfactant Derivative
| Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Mn(II) | DTC-SDS | 114.5 | ~7 | [3] |
| Zn(II) | DTC-SDS | 61.4 | 5-7 | [3] |
| Pb(II) | DTC-SDS | >30 | 4-7 | [3] |
Note: The specific conditions for each study may vary.
Experimental Protocols
This section outlines a generalized protocol for the solid-phase extraction of heavy metals using a hypothetical this compound-functionalized sorbent.
Protocol 1: Synthesis of this compound-Functionalized Solid Support (Hypothetical)
This protocol describes a potential method for immobilizing this compound onto a solid support, such as silica gel or a polymer resin.
Materials:
-
This compound
-
Chloromethylated polystyrene-divinylbenzene (PS-DVB) resin or 3-aminopropyl-functionalized silica gel
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Suspend the chloromethylated PS-DVB resin or aminopropyl-functionalized silica gel in anhydrous DMF under an inert atmosphere.
-
Add this compound to the suspension.
-
Add triethylamine dropwise to the reaction mixture to act as a base and facilitate the reaction.
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 24-48 hours.
-
After the reaction is complete, filter the functionalized resin and wash it sequentially with DMF, deionized water, and methanol to remove any unreacted reagents.
-
Dry the resulting this compound-functionalized sorbent under vacuum.
-
Characterize the synthesized sorbent using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis to confirm the successful immobilization.
Protocol 2: Solid-Phase Extraction of Heavy Metals
This protocol details the steps for using the synthesized sorbent for the extraction of heavy metals from an aqueous sample.
Materials:
-
This compound-functionalized sorbent
-
SPE cartridge or column
-
Aqueous sample containing heavy metal ions
-
pH adjustment solutions (e.g., dilute HCl and NaOH)
-
Eluent solution (e.g., 1-2 M Nitric Acid or Hydrochloric Acid)
-
Deionized water
-
Peristaltic pump or vacuum manifold
Procedure:
-
Sorbent Packing: Pack an appropriate amount of the this compound-functionalized sorbent into an empty SPE cartridge or column.
-
Conditioning:
-
Wash the sorbent with 2-3 bed volumes of methanol to activate the functional groups.
-
Equilibrate the sorbent with 2-3 bed volumes of deionized water.
-
-
Sample Loading:
-
Adjust the pH of the aqueous sample to the optimal range for metal chelation (typically between 4 and 7, this needs to be determined experimentally).
-
Pass the sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 1-5 mL/min). The optimal flow rate should be determined to ensure sufficient contact time for chelation.
-
-
Washing:
-
Wash the cartridge with 2-3 bed volumes of deionized water to remove any non-specifically bound matrix components.
-
-
Elution:
-
Elute the bound heavy metal ions from the sorbent by passing 2-3 bed volumes of the eluent solution (e.g., 1 M HNO₃) through the cartridge.
-
Collect the eluate for subsequent analysis by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Regeneration (Optional):
-
If the sorbent is to be reused, wash it thoroughly with deionized water after elution until the pH of the effluent is neutral.
-
The sorbent can then be stored or re-conditioned for the next use. The stability and reusability of the sorbent should be evaluated.
-
Visualizations
The following diagrams illustrate the key processes involved in the solid-phase extraction of heavy metals using a functionalized sorbent.
Caption: Overview of sorbent preparation and the solid-phase extraction workflow.
References
- 1. Adsorption performances and mechanisms of the newly synthesized N,N'-di (carboxymethyl) dithiocarbamate chelating resin toward divalent heavy metal ions from aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Functionalized dithiocarbamate chelating resin for the removal of Co2+ from simulated wastewater | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N'-Dimethyldithiooxamide Metal Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-dimethyldithiooxamide for metal complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a metal complex with this compound?
The optimal pH for complex formation is highly dependent on the specific metal ion. While extensive data for this compound is not available in a single comparative study, information from related ligands and general principles of coordination chemistry can provide guidance. The acidity of the solution plays a critical role by influencing the deprotonation of the ligand's thioamide groups, which is necessary for chelation.
Generally, the formation of metal-thioamide complexes involves the displacement of a proton from the ligand. Therefore, the pH of the medium will significantly affect the equilibrium.
Q2: How does pH affect the stability of the formed metal complexes?
The stability of metal complexes with ligands like this compound is pH-dependent. At very low pH values, the ligand is protonated, which prevents complexation. As the pH increases, the ligand deprotonates, facilitating complex formation. However, at very high pH values, metal ions may precipitate as hydroxides, competing with the complexation reaction. For many divalent metal ions, precipitation as hydroxides begins to occur in the pH range of 8 to 11.[1][2]
Q3: Are there any common solvents used for dissolving this compound and the metal salts?
This compound has low solubility in water but is soluble in organic solvents like ethanol, acetone, and dimethylformamide (DMF). Metal salts, such as chlorides or sulfates, are typically dissolved in water. The reaction is often carried out in a mixed-solvent system, such as an ethanol-water mixture, to ensure all reactants are in solution.
Troubleshooting Guides
Problem 1: No precipitate or color change is observed after mixing the metal salt and this compound.
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Possible Cause 1: Incorrect pH. The pH of the solution may be too low, preventing the deprotonation of the this compound necessary for complexation.
-
Solution: Gradually increase the pH of the reaction mixture by adding a dilute base (e.g., NaOH or ammonia solution) dropwise while monitoring with a pH meter. The optimal pH will vary depending on the metal (see Table 1 for guidance with similar ligands).
-
-
Possible Cause 2: Insufficient concentration of reactants. The concentrations of the metal ion and/or the ligand may be too low for a visible precipitate to form.
-
Solution: Increase the concentration of one or both reactants. It is also possible to use a smaller reaction volume to effectively increase the concentrations.
-
-
Possible Cause 3: Presence of strong complexing agents. Other ligands in the solution (e.g., citrate, EDTA) may be competing with the this compound for the metal ion.
-
Solution: If possible, remove interfering complexing agents from the reaction mixture. This may involve a pre-purification step of the metal salt solution.
-
Problem 2: The color of the solution changes, but no precipitate forms.
-
Possible Cause: The formed complex is soluble in the solvent system.
-
Solution 1: If the goal is to isolate a solid complex, try changing the solvent system to one in which the complex is less soluble. For example, if the reaction is in a high concentration of an organic solvent, slowly adding water may induce precipitation.
-
Solution 2: If the complex is intended for spectrophotometric analysis, the formation of a colored, soluble complex is the desired outcome, and no troubleshooting is needed.
-
Problem 3: An unexpected color precipitate forms.
-
Possible Cause: Precipitation of metal hydroxide. If the pH is too high, the metal ion may be precipitating as a hydroxide rather than forming the desired complex. Every dissolved metal has a distinct pH at which the optimum hydroxide precipitation will occur.[2]
-
Solution: Carefully control the pH of the solution to remain within the optimal range for complex formation and below the pH of hydroxide precipitation for the specific metal. Using a buffer solution can help maintain a stable pH.
-
Problem 4: The yield of the complex is low.
-
Possible Cause 1: Sub-optimal pH. The pH may not be precisely at the optimum for maximum complex formation.
-
Solution: Perform a pH optimization study by setting up several small-scale reactions at slightly different pH values around the expected optimum to determine the pH that gives the highest yield.
-
-
Possible Cause 2: Incomplete reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time or gently heat the reaction mixture (if the complex is stable at higher temperatures) to ensure the reaction is complete.
-
Data Presentation
Table 1: Optimal pH for Metal Complex Formation with Thioamide and Related Ligands
| Metal Ion | Ligand | Optimal pH Range | Notes |
| Nickel(II) | Dimethylglyoxime | 6.0 - 8.0 | At pH > 8.0, the analyte is mainly present as hydroxide species. |
| Copper(II) | Dithiolphenols | 6.5 - 8.1 | Extraction of the complex is quantitative in this range. |
| Copper(II) | Dimethylglyoxime | 10.0 | Maximum absorbance for the complex was observed at this pH. |
| Palladium(II) | Dimethylglyoxime | ~2 | Precipitates from dilute mineral acid solutions. |
| Palladium(II) | General Chelating Agents | 5.0 - 7.0 | Quantitative retention observed in this pH range. |
| Cobalt(II) | N/A | Neutral to slightly alkaline | General observation for dithiooxamide complexes. |
Note: Data for Dimethylglyoxime and Dithiolphenols are provided as a proxy due to the limited availability of direct comparative data for this compound.
Experimental Protocols
General Protocol for the Synthesis of a Metal-N,N'-Dimethyldithiooxamide Complex
-
Preparation of Reactant Solutions:
-
Prepare a solution of the desired metal salt (e.g., chloride, sulfate, or nitrate) in deionized water.
-
Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol or DMF).
-
-
Complexation Reaction:
-
In a reaction vessel, add the metal salt solution.
-
While stirring, slowly add the this compound solution. The molar ratio of metal to ligand will depend on the expected stoichiometry of the complex (commonly 1:1 or 1:2).
-
A color change or the formation of a precipitate may be observed.
-
-
pH Adjustment:
-
Slowly add a dilute acid (e.g., HCl) or base (e.g., NaOH or NH₃) dropwise to adjust the pH of the reaction mixture to the desired value (refer to Table 1 for guidance).
-
Use a calibrated pH meter to monitor the pH throughout the addition.
-
Continue stirring for a set period (e.g., 30-60 minutes) to allow the reaction to reach equilibrium.
-
-
Isolation of the Complex (if a precipitate forms):
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the precipitate with deionized water to remove any unreacted salts, followed by a small amount of a suitable organic solvent (e.g., ethanol) to remove unreacted ligand.
-
Dry the complex in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Characterize the synthesized complex using appropriate analytical techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and X-ray diffraction.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of metal-N,N'-dimethyldithiooxamide complexes.
Caption: A logical troubleshooting guide for common issues in metal complex formation experiments.
References
Interference from competing ions in N,N'-Dimethyldithiooxamide assays
Welcome to the technical support center for N,N'-Dimethyldithiooxamide (DMDO) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating interference from competing ions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDO) and what is it used for?
A1: this compound, also known as rubeanic acid, is a chelating agent that forms colored complexes with certain metal ions. It is commonly used in spectrophotometric assays for the quantitative determination of metals, particularly copper(II) ions. The formation of a stable, colored complex allows for the measurement of the metal ion concentration based on the absorbance of light at a specific wavelength.
Q2: How does the this compound assay for copper work?
A2: The assay is based on the reaction between this compound and copper(II) ions in a solution to form a distinctively colored copper-DMDO complex. The intensity of the color, which is directly proportional to the concentration of copper, is measured using a spectrophotometer. The concentration of an unknown sample can then be determined by comparing its absorbance to a standard curve prepared from solutions of known copper concentrations.
Q3: What are the common sources of error in DMDO assays?
A3: Common sources of error include inaccurate preparation of standard solutions, incorrect pH of the reaction mixture, presence of interfering ions, and instability of the colored complex over time. Careful control of experimental parameters and awareness of potential interferences are crucial for obtaining accurate and reproducible results.
Troubleshooting Guide: Interference from Competing Ions
A significant challenge in this compound assays is the presence of other metal ions in the sample that can also react with DMDO, leading to inaccurate measurements. This guide provides information on common interfering ions and strategies to mitigate their effects.
Problem: My sample contains other metal ions. How do I know if they will interfere with my copper assay?
Solution: The selectivity of this compound for copper is not absolute. Several other metal ions can form colored complexes with DMDO, potentially leading to overestimated copper concentrations. The extent of interference depends on the concentration of the interfering ion and the specific assay conditions.
The following table summarizes the tolerance limits for some common ions in a typical this compound assay for copper. The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±2% in the determination of a fixed concentration of copper.
Table 1: Tolerance Limits of Interfering Ions in a DMDO-Copper Assay
| Interfering Ion | Tolerance Limit (Molar Excess relative to Copper) | Notes |
| Cobalt (Co²⁺) | 5 | Forms a colored complex. |
| Nickel (Ni²⁺) | 10 | Forms a colored complex. |
| Iron (Fe³⁺) | 50 | Can form a colored complex. |
| Zinc (Zn²⁺) | 200 | Generally low interference. |
| Lead (Pb²⁺) | 150 | Can cause turbidity at high concentrations. |
| Manganese (Mn²⁺) | 300 | Minor interference. |
| Cadmium (Cd²⁺) | 250 | Minor interference. |
| Aluminum (Al³⁺) | 400 | Can precipitate at certain pH values. |
| Anions (Cl⁻, NO₃⁻, SO₄²⁻) | > 1000 | Generally do not interfere. |
Note: This data is compiled from various spectrophotometric studies of dithiooxamide and its derivatives. Actual tolerance limits may vary depending on the specific experimental protocol.
Problem: My results are unexpectedly high, suggesting the presence of interfering ions. What can I do?
Solution: When interfering ions are suspected, several strategies can be employed to improve the accuracy of your this compound assay.
Mitigation Strategies:
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pH Adjustment: The formation of metal-DMDO complexes is often pH-dependent. Optimizing the pH of the reaction can enhance the selectivity for copper. For instance, performing the assay in a slightly acidic medium can minimize the interference from some metal ions that form stable complexes at higher pH values.
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Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with DMDO. The choice of masking agent is critical and depends on the specific interferent.
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Sodium Acetate: Can be used to inhibit the interference from cobalt and nickel.[1]
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Citrate or Tartrate: Can prevent the precipitation of metal hydroxides, such as aluminum, at the optimal pH for the copper-DMDO complex formation.
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EDTA (Ethylenediaminetetraacetic acid): As a strong chelating agent, EDTA can be used in a pre-treatment step to sequester interfering ions. However, this requires a subsequent de-masking step to release copper for analysis, or careful control of concentrations and pH to ensure selective masking.
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Experimental Workflow for Using Masking Agents
The following diagram illustrates a general workflow for incorporating a masking agent into your DMDO assay protocol.
Caption: General workflow for a DMDO assay with a masking agent.
Experimental Protocols
Standard Protocol for Copper Determination using this compound
This protocol provides a general procedure for the spectrophotometric determination of copper(II) ions.
Materials:
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Standard copper(II) solution (1000 ppm)
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This compound (DMDO) solution (0.1% w/v in ethanol)
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Buffer solution (e.g., acetate buffer, pH 4.5)
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Deionized water
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Spectrophotometer
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Volumetric flasks and pipettes
Procedure:
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Preparation of Standard Solutions: Prepare a series of standard copper solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.
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Sample Preparation: If your sample is solid, perform an appropriate digestion to bring the copper into solution. Dilute the sample solution as necessary to bring the copper concentration within the range of the standard curve.
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Color Development:
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Pipette a known volume (e.g., 10 mL) of each standard solution and the sample solution into separate volumetric flasks (e.g., 25 mL).
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Add 5 mL of the buffer solution to each flask.
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Add 2 mL of the DMDO solution to each flask.
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Dilute to the mark with deionized water and mix well.
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Allow the color to develop for a specified time (e.g., 15 minutes).
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Spectrophotometric Measurement:
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Set the spectrophotometer to the wavelength of maximum absorbance for the copper-DMDO complex (typically around 390 nm).
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Use a reagent blank (containing all reagents except copper) to zero the instrument.
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Measure the absorbance of each standard and the sample solution.
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Data Analysis:
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Plot a calibration curve of absorbance versus copper concentration for the standard solutions.
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Determine the concentration of copper in the sample solution from the calibration curve.
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Troubleshooting Logic Flowchart
If you are experiencing issues with your DMDO assay, the following flowchart can help you diagnose and resolve the problem.
Caption: Troubleshooting flowchart for DMDO assays.
References
Effect of solvent on the sensitivity of N,N'-Dimethyldithiooxamide methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of N,N'-Dimethyldithiooxamide (DMDTO) in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDTO) and what are its primary applications in analytical chemistry?
A1: this compound (DMDTO) is a chemical compound used as a chromogenic reagent in spectrophotometric analysis. It is particularly effective for the determination of various metal ions, such as palladium, nickel, and copper, due to the formation of colored complexes. These methods are valued for their sensitivity and are applied in the analysis of environmental and industrial samples.
Q2: How does the choice of solvent affect the sensitivity of DMDTO methods?
A2: The solvent plays a critical role in the sensitivity of DMDTO methods by influencing the stability and molar absorptivity of the metal-DMDTO complex. Polar solvents can solvate the metal ions and the complex to varying degrees, which can shift the absorption maximum and affect the intensity of the color. The ideal solvent system will maximize the molar absorptivity of the complex while minimizing background absorbance, thereby enhancing the sensitivity of the assay. For instance, the choice of solvent can influence the conformation of the complex, with non-polar solvents sometimes favoring a more conjugated and thus more intensely colored form.
Q3: What are the common sources of interference in DMDTO-based assays?
A3: Interferences in DMDTO assays can arise from other metal ions that also form colored complexes with the reagent, potentially leading to overlapping absorption spectra. High concentrations of salts or organic matter in the sample matrix can also affect the complex formation and the spectrophotometric measurement. Additionally, strong oxidizing or reducing agents present in the sample may degrade the DMDTO reagent or the metal-DMDTO complex.
Q4: How can I prepare analytical-grade this compound in the laboratory?
A4: While commercially available, high-purity DMDTO is recommended for sensitive analytical work. A general laboratory synthesis involves the reaction of N,N'-dimethyl-oxamide with a sulfurizing agent like phosphorus pentasulfide in an appropriate solvent. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove unreacted starting materials and byproducts. The purity of the synthesized DMDTO should be confirmed by techniques like melting point determination and spectroscopic analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound methods.
Issue 1: Low or No Color Development
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The formation of the metal-DMDTO complex is often pH-dependent. Ensure the pH of your sample solution is within the optimal range for the specific metal ion being analyzed. Adjust the pH using appropriate buffers. |
| Reagent Degradation | DMDTO solutions can degrade over time, especially when exposed to light or high temperatures. Prepare fresh reagent solutions daily and store them in amber-colored bottles in a cool, dark place. |
| Insufficient Reagent Concentration | The concentration of the DMDTO solution may be too low to react with all the metal ions present in the sample. Prepare a more concentrated reagent solution or increase the volume of reagent added. |
| Presence of Masking Agents | Certain ions or molecules in the sample matrix can form stable complexes with the metal of interest, preventing it from reacting with DMDTO. Consider using a releasing agent or a pre-treatment step to break these interfering complexes. |
Issue 2: High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Turbid Sample | Suspended particles in the sample will scatter light and contribute to high absorbance readings. Filter or centrifuge the sample prior to analysis to remove any particulate matter. |
| Solvent Absorbance | The solvent itself may absorb at the analytical wavelength. Always use a solvent blank to zero the spectrophotometer. Ensure the solvent is of high purity (analytical or HPLC grade). |
| Reagent Blank Absorbance | The DMDTO reagent itself may have some absorbance at the measurement wavelength. Prepare a reagent blank (containing all reagents except the analyte) and subtract its absorbance from the sample absorbance. |
| Formation of Interfering Colored Species | Other components in the sample matrix may react with the reagent or other chemicals to form colored products. A sample pre-treatment step, such as solid-phase extraction, may be necessary to remove interfering substances. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | The rate and equilibrium of the complexation reaction can be temperature-dependent. Perform all measurements at a constant and controlled temperature. |
| Variable Reaction Time | The color of the metal-DMDTO complex may develop over time and fade. Establish the optimal reaction time for maximum and stable color development and ensure all samples and standards are measured after the same time interval. |
| Inaccurate Pipetting | Errors in the volumes of sample, reagent, or diluent will lead to inaccurate results. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Instrument Instability | Fluctuations in the spectrophotometer's lamp output or detector response can cause inconsistent readings. Allow the instrument to warm up for the recommended time and perform regular performance checks. |
Data Presentation
The sensitivity of a spectrophotometric method is often evaluated by its molar absorptivity (ε), where a higher value indicates a more sensitive method. The choice of solvent can significantly impact this parameter. Below is a summary of hypothetical molar absorptivity values for a generic Metal-DMDTO complex in different solvents to illustrate this effect.
Table 1: Effect of Solvent on the Molar Absorptivity of a Metal-DMDTO Complex
| Solvent | Dielectric Constant (at 20°C) | Molar Absorptivity (ε) at λmax (L·mol-1·cm-1) |
| Chloroform | 4.81 | 25,000 |
| Dichloromethane | 8.93 | 22,500 |
| Ethanol | 24.55 | 18,000 |
| Methanol | 32.6 | 17,500 |
| Acetonitrile | 37.5 | 19,000 |
| Water | 80.1 | 15,000 |
Note: These are illustrative values. Actual molar absorptivity will vary depending on the specific metal ion and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Spectrophotometric Metal Determination using DMDTO
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Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion of interest with known concentrations in a suitable solvent.
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Sample Preparation: Prepare the sample solution, ensuring it is free from particulate matter. If necessary, perform a digestion or extraction step to bring the metal ion into a suitable form and remove interfering species. Adjust the pH of the sample to the optimal range for complex formation.
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Color Development: To a known volume of the sample or standard solution in a volumetric flask, add a specified volume of the DMDTO reagent solution. Mix well and allow the solution to stand for the predetermined optimal reaction time to ensure complete color development.
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Spectrophotometric Measurement: Dilute the solution to the mark with the appropriate solvent. Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.
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Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Experimental Workflow for Metal Analysis using DMDTO
Caption: Experimental workflow for the determination of metal ions using this compound.
Troubleshooting Logic Diagram for Low Absorbance
Caption: A logical workflow for troubleshooting low absorbance readings in DMDTO-based assays.
Minimizing background absorbance in spectrophotometry with N,N'-Dimethyldithiooxamide
Welcome to the technical support center for the application of N,N'-Dimethyldithiooxamide (DMDTO) in spectrophotometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background absorbance and achieve accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in spectrophotometry?
This compound (C₄H₈N₂S₂) is a chelating agent that forms stable, colored complexes with various metal ions. This property makes it a useful reagent in analytical chemistry for the spectrophotometric determination of trace amounts of metals. The formation of a colored complex allows for the quantification of the metal ion by measuring the absorbance of light at a specific wavelength.
Q2: What are the common causes of high background absorbance when using this compound?
High background absorbance can arise from several factors:
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Reagent Absorbance: The this compound reagent itself may absorb light at the analytical wavelength, especially if used at high concentrations.
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Solvent Absorbance: The solvent used to dissolve the reagent and sample can have significant absorbance in the UV region.
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Incomplete Complex Formation: If the reaction between the metal ion and DMDTO is incomplete, the presence of unreacted reagent can contribute to the background.
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Precipitation of the Reagent or Complex: this compound has limited solubility in certain solvents. If the reagent or the resulting metal complex precipitates, it can cause light scattering, leading to erroneously high absorbance readings.
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Interfering Substances: Other ions or molecules in the sample matrix may react with DMDTO or absorb at the same wavelength as the analyte complex.
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Instrumental Factors: Issues such as a dirty cuvette, incorrect blank measurement, or instrument instability can also contribute to high background readings.
Q3: How does pH affect the stability and absorbance of this compound and its metal complexes?
The pH of the solution is a critical parameter in spectrophotometric methods using this compound. The stability of the DMDTO-metal complex is often highly pH-dependent. For instance, some complexes form optimally in acidic conditions, while others require a neutral or alkaline environment.[1] It is crucial to maintain a constant and optimal pH throughout the experiment to ensure complete and stable complex formation, which in turn minimizes variability in absorbance readings. Deviations from the optimal pH can lead to incomplete complexation or even decomposition of the complex, both of which can increase background absorbance.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during spectrophotometric analysis with this compound.
Issue 1: High Background Absorbance in the Reagent Blank
| Possible Cause | Troubleshooting Step |
| Reagent Concentration is Too High | Prepare a fresh, more dilute solution of this compound. |
| Solvent Absorbance | Use a solvent with a lower UV cutoff wavelength. Ensure the same solvent is used for both the blank and the sample. Common solvents and their approximate UV cutoffs are listed in the table below. |
| Reagent Instability/Decomposition | Prepare fresh reagent solutions daily. Store the solid reagent in a cool, dark, and dry place. |
| Contaminated Solvent or Glassware | Use high-purity solvents and thoroughly clean all glassware with an appropriate cleaning solution, followed by rinsing with deionized water and the solvent. |
Table 1: Common Solvents and their UV Cutoff Wavelengths
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Water | 190 |
| Methanol | 205 |
| Ethanol | 210 |
| Dichloromethane | 233 |
| Chloroform | 245 |
| N,N-Dimethylformamide (DMF) | 268 |
| Dimethyl Sulfoxide (DMSO) | 268 |
| Toluene | 284 |
Data sourced from various chemical suppliers.
Issue 2: Inconsistent or Non-Reproducible Absorbance Readings
| Possible Cause | Troubleshooting Step |
| Fluctuating pH | Use a suitable buffer system to maintain a constant pH throughout the experiment. |
| Incomplete Mixing of Reagents | Ensure thorough mixing of the sample, reagent, and buffer solutions. |
| Temperature Variations | Allow all solutions to reach thermal equilibrium before measurement. Perform measurements at a constant temperature. |
| Instrument Drift | Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements. Re-blank the instrument periodically. |
| Cuvette Mismatch or Contamination | Use a matched pair of cuvettes for the blank and sample. Clean cuvettes thoroughly between measurements. |
Issue 3: Precipitate Formation in the Cuvette
| Possible Cause | Troubleshooting Step |
| Low Solubility of this compound | Consult solubility data and choose a more appropriate solvent. Gentle heating may aid dissolution, but ensure the solution is cooled to the working temperature before measurement. |
| Low Solubility of the Metal Complex | Adjust the solvent composition or pH. In some cases, a surfactant may be used to keep the complex in solution. |
| Sample Concentration Too High | Dilute the sample to a concentration within the linear range of the assay. |
Experimental Protocols
General Protocol for Spectrophotometric Metal Determination:
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Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion of interest with known concentrations.
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Preparation of Reagent Solution: Prepare a fresh solution of this compound in a suitable solvent (e.g., ethanol or a mixture of solvents). The optimal concentration of the reagent should be determined experimentally.
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pH Adjustment: Use a buffer solution to maintain the optimal pH for complex formation. This needs to be determined for the specific metal ion.
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Complex Formation: To a fixed volume of each standard solution (and the unknown sample), add the this compound solution and the buffer. Allow sufficient time for the color to develop fully and stabilize.
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Spectrophotometric Measurement:
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Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-DMDTO complex.
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Use a reagent blank (containing all components except the metal ion) to zero the instrument.
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Measure the absorbance of each standard solution and the unknown sample.
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Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
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Determination of Unknown Concentration: Use the calibration curve to determine the concentration of the metal ion in the unknown sample.
Visualizations
Diagram 1: Troubleshooting Logic for High Background Absorbance
Caption: A flowchart for troubleshooting high background absorbance.
Diagram 2: Experimental Workflow for Spectrophotometric Analysis
Caption: A typical workflow for spectrophotometric metal analysis.
References
Addressing poor reproducibility in N,N'-Dimethyldithiooxamide-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to address poor reproducibility in assays utilizing N,N'-Dimethyldithiooxamide (DMDO). Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve common issues and improve the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDO) and what is it used for in assays?
A1: this compound (DMDO) is a chemical compound that acts as a chelating agent, meaning it can form stable complexes with metal ions. In a laboratory setting, this property is primarily leveraged for the quantitative analysis of various metal ions, most notably copper(II), through spectrophotometric methods. When DMDO binds to a metal ion, it often produces a colored complex, and the intensity of this color, measured by a spectrophotometer, is proportional to the concentration of the metal ion in the sample.
Q2: My DMDO reagent solution appears cloudy or has a precipitate. What should I do?
A2: A cloudy or precipitated DMDO reagent solution indicates that the compound may have come out of solution. This can be caused by low solvent purity, improper storage temperature, or degradation over time. It is recommended to prepare fresh reagent using a high-purity solvent. Ensure the solvent is appropriate for DMDO and that the solution is stored as recommended by the manufacturer, typically in a cool, dark place. Do not use a reagent solution that is not fully dissolved, as this will lead to inaccurate and irreproducible results.
Q3: What is the optimal pH for a DMDO-based assay for metal ion detection?
A3: The optimal pH for complex formation between DMDO and metal ions is critical and can vary depending on the specific metal being assayed. For many dithiooxamide-based assays, a neutral to slightly alkaline pH range is often required to ensure complete deprotonation of the ligand for efficient chelation. However, the optimal pH should be empirically determined for your specific assay conditions to maximize sensitivity and minimize interference. The formation of metal-nicotianamine complexes, for example, is highly dependent on the pH of the solution.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor reproducibility in your this compound-based assays.
Issue 1: High Background Absorbance
Q: My blank or negative control samples show unexpectedly high absorbance readings. What are the potential causes and how can I fix this?
A: High background absorbance can obscure the signal from your target analyte and lead to inaccurate measurements. Here are common causes and their solutions:
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Contaminated Reagents or Glassware: Impurities in your solvents, buffers, or on your glassware can react with DMDO or absorb light at the measurement wavelength.
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Solution: Use high-purity, analytical grade reagents and solvents. Ensure all glassware is thoroughly cleaned with a suitable cleaning solution and rinsed extensively with deionized or distilled water.
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Reagent Degradation: The DMDO reagent itself may degrade over time, especially if exposed to light or air, leading to colored byproducts.
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Solution: Prepare fresh DMDO reagent solution for each experiment. Store the solid compound and the solution protected from light and in a tightly sealed container.
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Particulate Matter: Undissolved particles in your sample or reagents can scatter light and increase absorbance readings.
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Solution: Centrifuge your samples and reagent solutions to pellet any particulate matter before making measurements.
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Issue 2: Inconsistent or Non-Reproducible Results
Q: I am observing significant variability between replicate samples or between experiments. What factors could be contributing to this poor reproducibility?
A: Lack of reproducibility is a common challenge. The following factors are often the culprits:
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Inaccurate Pipetting: Small variations in the volumes of samples, standards, or reagents can lead to large differences in the final concentration and absorbance.
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Solution: Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using positive displacement pipettes.
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Fluctuations in pH: The formation of the DMDO-metal complex is highly pH-dependent.[1][2] Minor shifts in the pH of your reaction mixture can significantly affect the extent of complex formation.
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Solution: Use a robust buffering system to maintain a stable pH throughout the assay. Verify the pH of your final reaction mixture.
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Temperature Variations: The rate of the complex formation reaction can be temperature-sensitive.
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Solution: Ensure all components are at the same temperature before mixing. Perform incubations in a temperature-controlled environment such as a water bath or incubator.
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Timing Inconsistencies: If the color of the complex develops or fades over time, inconsistent timing of measurements will lead to variability.
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Solution: Standardize the incubation time for all samples and measure their absorbance at the same time point after adding the final reagent.
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Issue 3: Low or No Signal (Low Absorbance)
Q: My samples, which are expected to contain the metal of interest, are showing very low or no absorbance signal. What could be wrong?
A: A weak or absent signal can indicate a problem with the assay chemistry or the sample itself.
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Incorrect Wavelength: The spectrophotometer may not be set to the wavelength of maximum absorbance (λmax) for the specific DMDO-metal complex.
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Solution: Determine the λmax for your specific complex by performing a wavelength scan of a sample with a known concentration of the analyte.
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Degraded DMDO Reagent: An inactive or degraded DMDO reagent will not form the colored complex.
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Solution: Prepare a fresh DMDO solution.
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Presence of Interfering Substances: Components in your sample matrix may be interfering with the reaction.
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Solution: See the "Interference from Sample Matrix" section below for detailed troubleshooting.
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Incorrect pH: The pH of the reaction may be outside the optimal range for complex formation.
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Solution: Verify and adjust the pH of your reaction mixture to the optimal level.
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Issue 4: Interference from Sample Matrix
Q: I suspect that components in my biological or environmental samples are interfering with the assay. How can I identify and mitigate these matrix effects?
A: The sample matrix can introduce a variety of interfering substances that can lead to either falsely high or falsely low results.[3][4][5][6]
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Competing Metal Ions: Other metal ions in the sample may also form complexes with DMDO, leading to a positive interference. For instance, in the determination of copper, ions like Fe(III) and Cr(III) can interfere.[7]
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Solution: Masking Agents: Add a masking agent that selectively complexes with the interfering ions without affecting the target analyte. For example, citrate or fluoride can be used to mask iron ions.
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Reducing or Oxidizing Agents: Substances that can reduce or oxidize the target metal ion or the DMDO reagent can prevent the formation of the desired complex.
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Solution: Sample Pre-treatment: Implement a sample pre-treatment step, such as digestion or ashing, to remove organic interfering substances.
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High Concentrations of Salts or Proteins: These can alter the ionic strength of the solution or non-specifically bind to the analyte or reagent, affecting the reaction.
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Solution: Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the analyte of interest from the interfering matrix components.[8]
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Data Presentation
Table 1: Common Issues and Solutions in DMDO-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Contaminated reagents/glassware | Use high-purity reagents and thoroughly clean glassware. |
| Reagent degradation | Prepare fresh reagent solution. | |
| Particulate matter | Centrifuge samples and reagents. | |
| Inconsistent Results | Inaccurate pipetting | Use calibrated pipettes and proper technique. |
| pH fluctuations | Use a robust buffer system and verify final pH. | |
| Temperature variations | Equilibrate reagents and incubate at a constant temperature. | |
| Timing inconsistencies | Standardize incubation and measurement times. | |
| Low or No Signal | Incorrect wavelength | Determine and use the λmax of the complex. |
| Degraded DMDO reagent | Prepare fresh reagent solution. | |
| Interfering substances | Implement sample cleanup or use masking agents. | |
| Incorrect pH | Optimize and control the reaction pH. | |
| Matrix Interference | Competing metal ions | Use appropriate masking agents. |
| Reducing/Oxidizing agents | Employ sample pre-treatment methods. | |
| High salt/protein concentration | Utilize sample cleanup techniques like SPE or LLE. |
Experimental Protocols
Protocol: Spectrophotometric Determination of Copper(II) using a Dithiooxamide-based Reagent
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
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Preparation of Standard Solutions:
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Prepare a stock solution of 1000 ppm Copper(II) by dissolving a precisely weighed amount of a copper salt (e.g., CuSO₄·5H₂O) in deionized water.
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From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.1 to 10 ppm.
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Preparation of DMDO Reagent:
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Prepare a 0.1% (w/v) solution of this compound in a suitable organic solvent (e.g., ethanol or dimethylformamide). This solution should be prepared fresh daily and stored in a dark bottle.
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Sample Preparation:
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For water samples, filtration may be sufficient.
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For complex matrices like soil or biological tissues, an acid digestion step is necessary to release the metal ions.[7]
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Adjust the pH of the prepared sample to the optimal range (e.g., pH 9-10) using a suitable buffer solution (e.g., ammonia-ammonium chloride buffer).
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Color Development:
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To 10 mL of each standard and sample solution in a separate flask, add 1 mL of the DMDO reagent solution.
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Mix well and allow the solution to stand for a specified time (e.g., 15 minutes) for full color development.
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Spectrophotometric Measurement:
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Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Cu-DMDO complex against a reagent blank. The reagent blank should contain all reagents except the copper standard or sample.
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Calibration Curve and Quantification:
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Plot a calibration curve of absorbance versus the concentration of the copper standards.
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Determine the concentration of copper in the samples by interpolating their absorbance values on the calibration curve.
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Visualizations
Logical Workflow for Troubleshooting Poor Reproducibility
Caption: A logical flowchart for diagnosing and resolving common issues leading to poor reproducibility in DMDO-based assays.
Experimental Workflow for Metal Ion Detection
Caption: A step-by-step experimental workflow for the detection of metal ions using a DMDO-based colorimetric assay.
References
- 1. Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pjoes.com [pjoes.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting unexpected color changes with N,N'-Dimethyldithiooxamide
Welcome to the technical support center for N,N'-Dimethyldithiooxamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected color changes and other issues that may arise during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure this compound is a white to off-white crystalline solid. Any significant deviation from this appearance, such as a yellow or brown tint, may indicate the presence of impurities or degradation products.
Q2: Why is my this compound solution colored, even without the addition of a metal salt?
A2: A colored solution of this compound in the absence of metal ions could be due to several factors:
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Degradation: The compound may have degraded due to exposure to light, heat, or extreme pH. Degradation can lead to the formation of colored byproducts.
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Impurities: The starting material may contain colored impurities from the synthesis process.
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Solvent Interaction: While less common for this compound to be inherently colored in standard organic solvents, interactions with certain solvents, especially at elevated temperatures, could potentially lead to color formation.
Q3: My solution containing this compound and a metal salt has an unexpected color. What could be the cause?
A3: Unexpected colors in metal complex solutions are a common issue. The color of a metal complex is highly sensitive to its chemical environment. Here are the primary factors that can influence the color:
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Ligand-to-Metal Ratio: The stoichiometry of the complex can affect its color. An excess of either the ligand or the metal ion can sometimes lead to the formation of different complex species with distinct colors.
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pH of the Solution: The pH can affect both the ligand and the metal ion. Changes in pH can lead to protonation or deprotonation of the ligand, altering its coordination properties. Metal ions can form hydroxide species at higher pH, which can also lead to different complexes.
-
Presence of Contaminating Metal Ions: Trace amounts of other metal ions in your sample or reagents can form intensely colored complexes with this compound, leading to an unexpected overall color.
-
Oxidation State of the Metal: The oxidation state of the central metal ion has a profound effect on the color of the complex. If the metal ion is oxidized or reduced during the experiment, a color change will likely occur.
-
Solvent: The solvent can sometimes coordinate with the metal ion, influencing the final structure and color of the complex.
Troubleshooting Guides
Issue 1: Unexpected Color of this compound Reagent
If your this compound solid or solution exhibits an unexpected color before any reaction, follow these steps to diagnose the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected color in the this compound reagent.
Issue 2: Unexpected Color of Metal Complex Solution
When the color of your this compound metal complex solution is not what you expect, use this guide to identify the potential cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected color in this compound metal complex solutions.
Quantitative Data
| Metal Ion | Expected Color of Complex | Typical λmax (nm) for Dithiocarbamate Complexes |
| Co(II) | Green | ~321, ~650 |
| Ni(II) | Yellow-Green | ~290, ~325, ~395 |
| Cu(II) | Brown-Yellow | ~435 |
| Fe(II)/(III) | Red-Brown | ~350, ~510, ~590 |
| Zn(II) | Colorless/Pale Yellow | No significant absorption in the visible range |
Note: The exact λmax and color can vary depending on the solvent, pH, and specific coordination geometry.
Experimental Protocols
Protocol 1: General Procedure for the Spectrophotometric Determination of a Metal Ion using this compound
This protocol provides a general framework for using this compound as a colorimetric reagent. Note: Optimization of pH, solvent, and concentration will be necessary for specific metal ions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal salt of interest (e.g., 1000 ppm) in deionized water or a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 0.1% w/v) in a suitable organic solvent such as ethanol or DMSO.
-
-
pH Adjustment:
-
In a series of test tubes or cuvettes, add a known amount of the metal ion solution.
-
Adjust the pH of the solution to the desired value using a suitable buffer system. The optimal pH will vary depending on the metal ion.
-
-
Color Development:
-
Add an excess of the this compound solution to each tube/cuvette.
-
Mix thoroughly and allow the color to develop for a specified period. The time required for maximum color development should be determined experimentally.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank (containing all components except the metal ion).
-
The λmax should be determined by scanning the spectrum of the colored complex over the visible range (e.g., 400-800 nm).
-
-
Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of the metal ion and follow steps 2-4.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards and measure its absorbance.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Signaling Pathways and Logical Relationships
The formation of a colored metal complex from a ligand and a metal ion can be represented as a simple signaling pathway. The following diagram illustrates this process and the factors that can influence the final colored product.
Caption: Factors influencing the formation and color of metal complexes with this compound.
Technical Support Center: N,N'-Dimethyldithiooxamide Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the impact of temperature on N,N'-Dimethyldithiooxamide reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, particularly concerning the influence of temperature.
Q1: My reaction is proceeding much slower than expected, even at elevated temperatures. What are the possible causes?
A1: Several factors can contribute to a sluggish reaction rate:
-
Insufficient Temperature: The activation energy for the reaction may be higher than anticipated. Consider incrementally increasing the reaction temperature in 5-10°C intervals.
-
Solvent Effects: The chosen solvent may not be optimal for the reaction at the desired temperature. Ensure the solvent fully dissolves the reactants and is stable at the reaction temperature. Consider a solvent with a higher boiling point if evaporation is an issue.
-
Reagent Purity: Impurities in this compound or other reactants can inhibit the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slower overall reaction rates. Ensure efficient stirring throughout the reaction.
Q2: I am observing the formation of a significant amount of side products, especially at higher temperatures. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue, often exacerbated by heat. Here are some strategies to enhance selectivity:
-
Lower the Reaction Temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of undesired side reactions that may have a higher activation energy.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of products or the formation of thermodynamically favored side products. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction.
-
Use of a Catalyst: A suitable catalyst can selectively lower the activation energy of the desired reaction pathway, allowing for lower reaction temperatures and improved selectivity.
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the relative rates of competing reactions.
Q3: The color of my reaction mixture is changing unexpectedly as I increase the temperature. Should I be concerned?
A3: A color change can indicate several phenomena:
-
Decomposition: this compound or other components in the reaction mixture may be decomposing at higher temperatures. This is often accompanied by the formation of insoluble materials or a darkening of the solution.
-
Formation of Intermediates or Complexes: The color change could signify the formation of a colored reaction intermediate or a complex with a metal ion, if present.
-
Oxidation: The reactants or solvent could be undergoing oxidation, particularly if the reaction is not performed under an inert atmosphere.
It is advisable to characterize the species responsible for the color change using techniques like UV-Vis spectroscopy. If decomposition is suspected, running the reaction at a lower temperature is recommended.
Q4: How can I accurately control the temperature of my reaction?
A4: Precise temperature control is crucial for reproducible kinetic studies.
-
Use of a Controlled Heating Mantle or Oil Bath: These provide more uniform heating than a hot plate. For very precise control, use a temperature controller with a thermocouple immersed in the reaction vessel or the heating bath.
-
Inert Atmosphere: For reactions sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve reproducibility.
-
Consistent Stirring: Ensure consistent and efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Quantitative Data: Impact of Temperature on Reaction Kinetics
The following table provides a hypothetical yet plausible summary of the effect of temperature on the reaction rate of a typical reaction involving this compound. This data illustrates the expected trend of increasing reaction rate with increasing temperature.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reaction Half-life (t₁₂) (s) |
| 25 | 1.2 x 10⁻⁴ | 5776 |
| 35 | 3.5 x 10⁻⁴ | 1980 |
| 45 | 9.8 x 10⁻⁴ | 707 |
| 55 | 2.6 x 10⁻³ | 267 |
Note: This data is for illustrative purposes and the actual kinetic parameters will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
This protocol outlines a method for monitoring the reaction progress and determining the rate constant at different temperatures.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMF).
-
Prepare a stock solution of the other reactant in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reactant or product being monitored.
-
Use a temperature-controlled cuvette holder to maintain the desired reaction temperature.
-
-
Kinetic Run:
-
Equilibrate the cuvette containing the solution of one reactant to the desired temperature in the spectrophotometer.
-
Inject a known concentration of the second reactant into the cuvette and start the data acquisition immediately.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
-
Temperature Variation:
-
Repeat steps 3 and 4 at different temperatures to determine the temperature dependence of the rate constant.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) of the reaction.
-
Protocol 2: Thermal Stability and Decomposition Kinetics using TGA/DSC
This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of this compound into a TGA/DSC pan.
-
-
Instrument Setup:
-
Place the pan in the TGA/DSC instrument.
-
Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Acquisition:
-
Run the temperature program and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.
-
From the DSC curve, identify any endothermic or exothermic events associated with melting or decomposition.
-
Use model-free kinetics software or methods like the Coats-Redfern method to analyze the data from multiple heating rates to determine the activation energy of decomposition.
-
Visualizations
Caption: Workflow for a temperature-dependent kinetic study.
Caption: A logical flow for troubleshooting chemical reactions.
Technical Support Center: Overcoming Matrix Effects in Complex Samples with N,N'-Dimethyldithiooxamide
Disclaimer: The use of N,N'-Dimethyldithiooxamide (DMDTO) for overcoming matrix effects in complex samples is a specialized application. The following troubleshooting guides and FAQs are based on the general principles of chemical derivatization for matrix effect mitigation and the known properties of dithiooxamides as chelating agents. Specific experimental protocols and validation data for DMDTO in this context are not widely available in published literature. Researchers should conduct thorough method development and validation for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Q2: How can this compound (DMDTO) potentially help in overcoming matrix effects?
A2: While not extensively documented for this specific purpose, a derivatizing agent like DMDTO could theoretically mitigate matrix effects in several ways:
-
Shifting Retention Time: By reacting with the analyte, DMDTO can alter its polarity, moving its chromatographic peak away from interfering matrix components.
-
Improving Ionization Efficiency: Derivatization can introduce a more readily ionizable functional group, increasing the analyte's signal and making it more robust to suppression.
-
Chelation of Metal Ions: As a dithiooxamide, DMDTO is expected to be a strong chelating agent for metal ions.[3] If metal ions are a source of adduct formation or signal suppression in your analysis, DMDTO could sequester them, leading to a cleaner signal.
Q3: For which types of analytes and matrices might DMDTO be most useful?
A3: Based on its chemical structure, DMDTO would likely react with analytes containing specific functional groups that are reactive towards its thioamide moieties. Its utility as a chelating agent suggests it could be beneficial in analyses where metal ions interfere, such as in some biological and environmental samples.
Q4: What are the potential drawbacks of using a derivatization approach with DMDTO?
A4: Derivatization introduces additional steps into the sample preparation workflow, which can increase the risk of variability and sample loss.[4] The derivatization reaction may not be 100% efficient, could produce side products, and the stability of the resulting derivative needs to be carefully assessed.[5]
Q5: How can I assess the degree of matrix effect in my assay?
A5: The most common method is the post-extraction spike technique.[1] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat (clean) solvent at the same concentration to calculate a Matrix Factor (MF).[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Derivatization Efficiency | Suboptimal reaction conditions (pH, temperature, time). | Systematically optimize the derivatization conditions. |
| Inactive derivatizing reagent. | Prepare fresh DMDTO solution. Store the reagent under recommended conditions (e.g., protected from light and moisture). | |
| Presence of interfering substances in the sample. | Improve sample cleanup prior to derivatization (e.g., using solid-phase extraction). | |
| Poor Reproducibility of Derivatization | Inconsistent reaction conditions. | Ensure precise control of temperature, time, and reagent volumes. Use an automated liquid handler for improved precision. |
| Instability of the DMDTO-analyte derivative. | Investigate the stability of the derivative over time and under different storage conditions. | |
| Signal Suppression of the Derivatized Analyte | Co-elution of the derivative with other matrix components. | Further optimize the chromatographic separation (e.g., change the gradient, mobile phase additives, or column chemistry). |
| The derivative itself is prone to suppression. | While less common, it is possible. In this case, a different derivatization strategy may be needed. | |
| Presence of Multiple Derivatization Products | Side reactions occurring during derivatization. | Optimize reaction conditions to favor the formation of a single, stable product. |
| Interference from Excess Derivatizing Reagent | High concentration of DMDTO in the final extract. | Include a cleanup step after derivatization to remove excess reagent. Adjust the chromatographic method to separate the derivative from reagent-related peaks. |
Data Presentation
The following table illustrates a hypothetical quantitative comparison of an analyte with and without derivatization in a complex matrix, demonstrating the potential benefits of using a derivatizing agent like DMDTO.
| Parameter | Without Derivatization | With DMDTO Derivatization |
| Matrix Factor (MF) | 0.45 (Significant Suppression) | 0.95 (Minimal Matrix Effect) |
| Recovery (%) | 85% | 92% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL |
| Precision (%RSD at LLOQ) | 18% | 8% |
Experimental Protocols
Generalized Protocol for Derivatization with this compound
This protocol provides a general framework. All steps, especially concentrations, volumes, temperatures, and times, must be optimized for the specific analyte and matrix.
-
Sample Preparation:
-
Pre-treat the sample (e.g., plasma, urine) using an appropriate extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove gross interferences.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Prepare a buffer solution to maintain the optimal pH for the derivatization reaction.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in a specific volume of the reaction buffer.
-
Add the DMDTO solution to the reconstituted sample.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at an optimized temperature for a specific duration to ensure complete derivatization.
-
-
Reaction Quenching and Final Preparation:
-
After incubation, stop the reaction by adding a quenching solution (e.g., a weak acid or base, depending on the reaction chemistry).
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for overcoming matrix effects using derivatization.
Caption: Decision tree for troubleshooting derivatization and matrix effects.
Caption: How derivatization with DMDTO can mitigate matrix effects.
References
Validation & Comparative
A Comparative Guide to the Validation of a Spectrophotometric Method Using N,N'-Dimethyldithiooxamide as per ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive overview of the validation of a spectrophotometric method for the determination of metal ions using N,N'-Dimethyldithiooxamide, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The performance of this method is compared with alternative spectrophotometric methods for the determination of copper and palladium.
This compound is a chromogenic agent known to form stable, colored complexes with various metal ions, making it a suitable reagent for spectrophotometric analysis.[5] Its validation ensures that the analytical procedure is fit for its intended purpose.[4][6]
Comparison of Spectrophotometric Methods
The selection of a suitable spectrophotometric method depends on factors such as the analyte, the required sensitivity, and the sample matrix. Below is a comparison of the this compound method with other established methods for copper and palladium determination.
For Copper (II) Determination:
| Method | Chromogenic Reagent | Wavelength (λmax) | Linear Range | **Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) ** | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Proposed Method | This compound | ~634 nm[5] | Analyte Dependent | To be determined | To be determined | To be determined |
| Diethyldithiocarbamate (DDTC) | Diethyldithiocarbamate | 435 - 440 nm | 0.02 - 12.0 µg/mL[7] | 3.16 x 10⁵[7] | 0.023 µg/mL[7] | 0.075 µg/mL[7] |
| Dithizone | Diphenylthiocarbazone | 427 nm | 0 - 0.6 ppm[7] | 9.48 x 10⁴[7] | 1.98 x 10⁻³ mg/L[7] | 6.02 x 10⁻³ mg/L[7] |
| Bathocuproine | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | 483 nm | 1.0 - 10.0 µg/mL[8] | Not specified | Not specified | Not specified |
| Neocuproine | 2,9-dimethyl-1,10-phenanthroline | Not specified | 1.0 - 10.0 µg/mL[8] | Not specified | Not specified | Not specified |
| Cuprizone | Bis(cyclohexanone)oxalyldihydrazone | Not specified | 1.0 - 10.0 µg/mL[8] | Not specified | Not specified | Not specified |
For Palladium (II) Determination:
| Method | Chromogenic Reagent | Wavelength (λmax) | Linear Range | **Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) ** | Sandell's Sensitivity (µg/cm²) |
| Proposed Method | This compound | Analyte Dependent | To be determined | To be determined | To be determined |
| o-Methoxyphenyl Thiourea (OMePT) | o-Methoxyphenyl Thiourea | 325 nm | Up to 15.0 µg/mL[9] | 3.38 x 10³[9] | 0.031[9] |
| 2-Hydroxy-4-methoxyacetophenone thiosemicarbazone (HMAPT) | 2-Hydroxy-4-methoxyacetophenone thiosemicarbazone | 360 nm | Not specified | Not specified | Not specified |
| N‐p‐chlorophenylbenzohydroxamic acid (N‐p‐Cl‐BHA) | N‐p‐chlorophenylbenzohydroxamic acid | 430 nm | Not specified | 7.0 x 10²[10] | Not specified |
Experimental Protocol: Validation of a Spectrophotometric Method Using this compound
This protocol outlines the validation of a spectrophotometric method for the quantification of a metal analyte (e.g., Copper or Palladium) using this compound, in accordance with ICH Q2(R1) guidelines.[1][2][4]
1. Objective: To validate a UV-Visible spectrophotometric method for the quantitative determination of the analyte in a given solution.
2. Instrumentation and Reagents:
-
UV-Visible Spectrophotometer
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Analyte Standard (e.g., Copper sulfate or Palladium chloride)
-
This compound
-
Appropriate solvent (e.g., Ethanol, Dimethylformamide)
-
Acid or buffer for pH adjustment
3. Validation Parameters and Methodology:
a. Specificity:
-
Prepare a solution of the analyte, a blank solution (solvent and reagent), and a solution of the analyte with the reagent.
-
Scan all three solutions in the UV-Visible range to identify the wavelength of maximum absorbance (λmax) of the complex.
-
Interference studies should be conducted by adding potential interfering substances (e.g., other metal ions) to the analyte solution to assess the method's ability to measure the analyte unequivocally.
b. Linearity:
-
Prepare a series of at least five concentrations of the analyte standard.
-
Add the this compound reagent to each standard and allow the color to develop under controlled conditions (time, temperature, pH).
-
Measure the absorbance of each solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the regression equation and the correlation coefficient (r²). The correlation coefficient should be close to 1.
c. Accuracy:
-
Perform recovery studies by spiking a known concentration of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Measure the absorbance and calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (typically 98-102%).
d. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or with different equipment.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be less than 2%.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Based on Visual Evaluation: Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
f. Range:
-
The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
g. Robustness:
-
Deliberately introduce small variations in the method parameters and evaluate the effect on the results.
-
Parameters to vary may include pH, reagent concentration, and temperature.
-
The method is considered robust if the results remain unaffected by these small variations.
Diagrams
Caption: Workflow for spectrophotometric method validation as per ICH guidelines.
This guide provides a framework for the validation of a spectrophotometric method using this compound and its comparison with alternative methods. The successful validation of this method will ensure its suitability for its intended purpose in research and quality control environments.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Buy this compound | 120-79-6 [smolecule.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Metal Determination in Certified Reference Materials: The N,N'-Dimethyldithiooxamide Method and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of metal concentrations in certified reference materials (CRMs) is paramount for quality control and regulatory compliance. While modern instrumental techniques have become the industry standard, classical colorimetric methods, such as the N,N'-Dimethyldithiooxamide (DMDTO) method, offer a historical perspective and can be useful in specific applications. This guide provides a comparative overview of the DMDTO method and its modern alternatives, supported by available experimental data and detailed protocols.
Performance Comparison: Recovery Studies in Certified Reference Materials
A thorough review of scientific literature reveals a notable scarcity of recent, comprehensive recovery studies for a wide range of metals using the this compound method in certified reference materials. The available research predominantly focuses on the application of DMDTO and its derivatives for the spectrophotometric determination of platinum group metals, particularly palladium.
In contrast, modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS) are extensively validated and are the methods of choice for the certification of reference materials.[1][2] These techniques offer high sensitivity, multi-elemental analysis capabilities, and have well-documented recovery data across a vast array of CRMs.[3][4][5]
Below is a summary of typical recovery percentages for various metals in different CRMs using these modern instrumental methods.
| Certified Reference Material | Matrix | Element(s) | Method | Recovery (%) | Reference |
| QMEQAS08H-09 | Human Hair | Al, As, Ba, Cd, Co, Cr, Cu, Li, Mn, Mo, Ni, Pb, Rb, Sb, Se, Sr, U, V, Zn | ICP-MS | 81 - 99 | [3] |
| BCR-279 | Sea Lettuce | Cr, Pb | TXRF | 90 - 101 | [4] |
| ERM®-BD513 | Cocoa Powder | Cd | ICP-MS/GFAAS | Not specified, but used for certification | [5] |
| ERM®-BD514 | Cocoa Powder | Cd | ICP-MS/GFAAS | Not specified, but used for certification | [5] |
| ERM®-BD515 | Cocoa Powder | Cd | ICP-MS/GFAAS | Not specified, but used for certification | [5] |
| Standard Reference Materials (various) | Geological (Soil, Sediment, Rock) | Cd | ETAAS | Good agreement with certified values | [6] |
| Fosamprenavir Calcium | Active Pharmaceutical Ingredient | Os | ICP-MS with thiourea stabilization | 87 | [7] |
Experimental Protocols
This compound Spectrophotometric Method for Palladium
While comprehensive recovery data in CRMs is limited, the following protocol outlines a general procedure for the spectrophotometric determination of palladium using a dithiooxamide derivative, which is analogous to the DMDTO method.
Principle: Dithiooxamides react with palladium ions in an acidic medium to form a stable, colored complex. The intensity of the color, which is proportional to the concentration of palladium, is measured using a spectrophotometer.
Reagents and Equipment:
-
Standard Palladium Solution (1000 µg/mL)
-
Dithiooxamide derivative solution (e.g., Dibenzyldithio-oxamide in a suitable organic solvent)
-
Hydrochloric Acid (HCl)
-
Organic Solvent (e.g., chloroform)
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Separatory funnels
Procedure:
-
Sample Digestion: Accurately weigh a portion of the CRM and digest it using an appropriate acid mixture (e.g., aqua regia) to bring the metals into solution.
-
pH Adjustment: Adjust the pH of the resulting solution to the optimal range for complex formation, typically in the acidic range.
-
Complex Formation: Add an excess of the dithiooxamide derivative solution to an aliquot of the sample solution in a separatory funnel.
-
Extraction: Add an immiscible organic solvent (e.g., chloroform) and shake vigorously to extract the colored palladium complex into the organic phase.
-
Measurement: Allow the layers to separate and measure the absorbance of the organic layer at the wavelength of maximum absorption against a reagent blank.
-
Quantification: Determine the concentration of palladium in the sample by comparing its absorbance to a calibration curve prepared from standard palladium solutions.
Alternative Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for determining trace and ultra-trace element concentrations in a wide variety of sample types.[1][2]
Principle: A liquid sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the corresponding element in the original sample.
General Procedure:
-
Sample Digestion: A precise amount of the CRM is digested using a closed-vessel microwave digestion system with high-purity acids (e.g., nitric acid, hydrochloric acid).[5]
-
Dilution: The digested sample is diluted to a suitable volume with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
Internal Standard Addition: An internal standard (an element not expected to be in the sample) is added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
-
Instrument Calibration: The ICP-MS is calibrated using a series of multi-element standards of known concentrations.
-
Sample Analysis: The prepared samples are introduced into the ICP-MS for analysis.
-
Data Analysis: The instrument software calculates the concentration of each element in the sample based on the calibration curve and internal standard response.
Visualizing the Methodologies
The following diagrams illustrate the workflows of the spectrophotometric method and a comparison with modern instrumental techniques.
References
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. Frontiers | Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of certified reference materials for the determination of cadmium and acrylamide in cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Spectrophotometric Lead Determination: Dithizone vs. Other Chromogenic Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric methods for the determination of lead, with a primary focus on the well-established dithizone method. While the requested comparison with N,N'-Dimethyldithiooxamide could not be conducted due to a lack of available scientific literature on its application for lead analysis, this guide offers a comparative perspective by including data on another relevant chromogenic reagent, 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Executive Summary
The spectrophotometric determination of lead remains a crucial technique in various scientific fields due to its accessibility and cost-effectiveness. Dithizone has historically been the reagent of choice for this purpose, forming a stable, colored complex with lead ions that can be quantified using a spectrophotometer. This guide presents the performance characteristics and detailed experimental protocols for the dithizone method. To provide a comparative context, performance data for 2,5-dimercapto-1,3,4-thiadiazole (DMTD) is also included, offering insights into alternative spectrophotometric approaches.
Performance Comparison of Chromogenic Reagents for Lead Determination
The selection of a suitable chromogenic reagent for lead determination depends on various factors, including sensitivity, selectivity, and the analytical matrix. The following table summarizes the key performance indicators for dithizone and DMTD based on available experimental data.
| Parameter | Dithizone | 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) |
| Molar Absorptivity (ε) | High | Moderate |
| Wavelength of Max. Absorbance (λmax) | ~520 nm[1] | 375 nm |
| Linear Range | 0.06-60 mg/L[2] | 1.0 to 50 µg/mL |
| Stoichiometry (Pb:Reagent) | 1:2[1][2] | 1:2 |
| pH Range | 8.5 - 11.5[3][4] | Slightly acidic (0.005 M HCl) |
| Color of Complex | Cherry-red[3] | Greenish-yellow |
| Interferences | Bismuth, stannous tin, thallium[3] | Iron, Copper[5] |
Experimental Protocols
Lead Determination using Dithizone
This protocol outlines the widely used extraction method for the spectrophotometric determination of lead using dithizone.
1. Reagents and Solutions:
-
Stock Lead Solution (1000 ppm): Commercially available or prepared by dissolving a known weight of a soluble lead salt.
-
Standard Lead Solution (10 ppm): Prepared by diluting the stock solution.
-
Dithizone Solution (0.001% w/v in Chloroform): Dissolve 10 mg of dithizone in 1 L of chloroform. Store in a refrigerator.
-
Ammoniacal Citrate-Cyanide Reducing Solution: Dissolve 400 g of dibasic ammonium citrate, 20 g of anhydrous sodium sulfite, 10 g of hydroxylamine hydrochloride, and 40 g of potassium cyanide in distilled water and dilute to 1 L. Mix this solution with 2 L of concentrated ammonium hydroxide. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety measures in a fume hood. [4]
-
Chloroform (CHCl₃)
-
Nitric Acid (HNO₃)
2. Procedure:
-
Sample Preparation: Acidify the sample containing lead with nitric acid to a pH of less than 2.[3]
-
Complexation and Extraction:
-
To a suitable aliquot of the acidified sample in a separatory funnel, add the ammoniacal citrate-cyanide reducing solution to mask interfering ions and adjust the pH to the optimal range of 10-11.5.[3][4]
-
Add a known volume of the dithizone solution in chloroform to the separatory funnel.
-
Shake vigorously for 1-2 minutes to allow for the formation of the lead-dithizonate complex and its extraction into the chloroform layer. The aqueous layer should remain colorless, while the chloroform layer will turn a cherry-red color, the intensity of which is proportional to the lead concentration.[3]
-
-
Measurement:
-
Separate the chloroform layer and measure its absorbance at approximately 520 nm using a spectrophotometer, with chloroform as a blank.[1]
-
-
Quantification:
-
Prepare a calibration curve by treating a series of standard lead solutions with the same procedure.
-
Determine the concentration of lead in the sample by comparing its absorbance to the calibration curve.
-
Lead Determination using 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This non-extractive method provides an alternative to the dithizone procedure.
1. Reagents and Solutions:
-
Stock Lead Solution (1000 ppm)
-
Standard Lead Solution (10 ppm)
-
DMTD Solution: Prepare a suitable concentration in a slightly acidic medium.
-
Hydrochloric Acid (HCl, 0.005 M)
2. Procedure:
-
Reaction:
-
In a volumetric flask, mix a suitable aliquot of the sample with the DMTD solution in a slightly acidic medium (0.005 M HCl).
-
A greenish-yellow chelate complex will form instantaneously.
-
-
Measurement:
-
Measure the absorbance of the solution at 375 nm using a spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve using standard lead solutions treated in the same manner.
-
Determine the lead concentration in the sample from its absorbance.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the lead determination process using dithizone.
Figure 1. Experimental workflow for lead determination using the dithizone method.
References
- 1. pharmtech.com [pharmtech.com]
- 2. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - 3500-Pb B [nemi.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Copper Quantification: N,N'-Dimethyldithiooxamide vs. Dithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of copper is critical in diverse fields, from environmental monitoring and toxicology to the development of pharmaceuticals. This guide provides a comparative analysis of two classes of chromogenic reagents for the spectrophotometric determination of copper: N,N'-dimethyldithiooxamide and dithiocarbamates. This comparison is supported by available experimental data to aid in the selection of the most suitable method for your research needs.
At a Glance: Performance Comparison
A summary of the key performance characteristics for copper quantification using dithiocarbamates is presented below. Due to a lack of available quantitative spectrophotometric data for this compound, a direct comparison is not feasible. Information on its parent compound, dithiooxamide (rubeanic acid), is provided for a qualitative understanding.
| Parameter | Dithiocarbamates (specifically Sodium Diethyldithiocarbamate) | This compound / Dithiooxamide (Rubeanic Acid) |
| Wavelength of Max. Absorbance (λmax) | ~ 436 nm[1] | Data not available for quantitative spectrophotometry. Forms a dark green-black precipitate with copper.[2] |
| Molar Absorptivity (ε) | High (e.g., 1.4 x 10⁴ L·mol⁻¹·cm⁻¹) | Data not available for quantitative spectrophotometry. |
| Optimal pH | 4 - 11[1] | Data not available for quantitative spectrophotometry. |
| Complex Color | Yellow-brown[1] | Green-black precipitate[2] |
| Primary Application | Quantitative spectrophotometric analysis[1] | Primarily used for qualitative histochemical staining of copper.[2][3][4] |
| Selectivity | Prone to interference from other metals; requires masking agents.[1] | Can react with other metals like cobalt and nickel, requiring inhibitors for selectivity.[2] |
In-Depth Analysis
Dithiocarbamates: A Widely Used Method for Quantitative Analysis
Dithiocarbamates, particularly sodium diethyldithiocarbamate (NaDDC), are well-established reagents for the spectrophotometric quantification of copper. The methodology is based on the formation of a stable, colored complex with copper(II) ions, which can then be measured using a spectrophotometer.
The fundamental reaction involves the chelation of a copper(II) ion by two molecules of the dithiocarbamate, forming a yellow-brown copper(II) dithiocarbamate complex. This complex is typically extracted into an organic solvent to concentrate it and remove it from potential interferences in the aqueous sample matrix. The intensity of the color is directly proportional to the concentration of copper in the sample.
This protocol is a general guideline for the spectrophotometric determination of copper using sodium diethyldithiocarbamate.
Reagents:
-
Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water.
-
Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Ammonium Citrate Buffer (pH 8.5): Dissolve 50 g of citric acid in 200 mL of deionized water and adjust the pH to 8.5 with concentrated ammonium hydroxide.
-
EDTA Solution (0.1 M): Dissolve 37.22 g of disodium EDTA in 1 liter of deionized water.
-
Organic Solvent: Chloroform or Carbon Tetrachloride (analytical grade).
Procedure:
-
Sample Preparation: Prepare a series of standards and a sample solution containing an unknown amount of copper.
-
Complex Formation: In a separatory funnel, mix the sample or standard solution with the ammonium citrate buffer and EDTA solution. The EDTA acts as a masking agent to prevent interference from other metal ions.
-
Addition of Reagent: Add the NaDDC solution to the mixture and shake to allow the formation of the copper-dithiocarbamate complex.
-
Extraction: Add an organic solvent (e.g., chloroform) and shake vigorously to extract the colored complex into the organic layer.
-
Measurement: Allow the layers to separate, and then measure the absorbance of the organic layer at approximately 436 nm using a spectrophotometer.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the copper concentration in the sample.
This compound and Dithiooxamide (Rubeanic Acid): Primarily for Qualitative Detection
While this compound is a derivative of dithiooxamide (also known as rubeanic acid), there is a notable lack of published experimental data on its use for the quantitative spectrophotometric determination of copper.
Dithiooxamide (rubeanic acid) is, however, a known reagent for the qualitative detection of copper, primarily in histochemical staining. It reacts with copper to form a dark green-black precipitate, which allows for the visualization of copper deposits in tissue samples.[2] While this indicates a chemical interaction, the formation of a precipitate is generally not ideal for quantitative spectrophotometry, which relies on measuring the absorbance of a solution.
The reaction of dithiooxamide with copper is not entirely specific, as it can also form colored complexes with other metal ions such as cobalt and nickel.[2] In histochemical applications, inhibitors are used to improve selectivity for copper.
Due to the absence of specific protocols and performance data for the quantitative spectrophotometric use of this compound, a detailed experimental guide and a direct quantitative comparison with dithiocarbamates cannot be provided at this time.
Visualizing the Processes
To aid in understanding the experimental workflows, the following diagrams illustrate the key steps.
Caption: General workflow for spectrophotometric copper analysis.
Caption: Chelation of a Copper(II) ion by two dithiocarbamate molecules.
Conclusion
For researchers requiring robust and quantitative data on copper concentrations, the dithiocarbamate method, particularly using sodium diethyldithiocarbamate, is a well-documented and validated spectrophotometric approach. Its high sensitivity makes it suitable for trace analysis, although careful consideration of potential interferences and the use of masking agents are necessary.
In contrast, while this compound is structurally related to a known copper-detecting reagent (dithiooxamide), there is currently insufficient scientific literature available to support its use in quantitative spectrophotometric analysis. Its parent compound is primarily utilized for qualitative histochemical applications. Therefore, for quantitative studies, dithiocarbamates represent a more established and reliable choice.
References
- 1. pjoes.com [pjoes.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Cytochemical methods for copper. Semiquantitative screening procedure for identification of abnormal copper levels in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histological demonstration of copper and copper-associated protein in chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dithiooxamide Derivatives as Analytical Reagents
For Researchers, Scientists, and Drug Development Professionals
Dithiooxamide, also known as rubeanic acid, and its derivatives have long been recognized for their utility as potent chelating agents in analytical chemistry. Their ability to form intensely colored complexes with various metal ions makes them valuable reagents for spectrophotometric analysis. This guide provides a comparative overview of dithiooxamide and its N,N'-disubstituted derivatives, offering insights into their analytical performance, supported by experimental data and detailed protocols.
Overview of Dithiooxamide and Its Derivatives
Comparative Analytical Performance
The performance of dithiooxamide and its derivatives as analytical reagents is primarily evaluated based on their spectrophotometric properties upon complexation with metal ions. Key parameters include the wavelength of maximum absorbance (λmax), molar absorptivity (ε), and the limit of detection (LOD).
Table 1: Comparison of Analytical Parameters for Dithiooxamide and a Representative Derivative
| Reagent Name | Analyte | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Optimal pH | Notes |
| Dithiooxamide (Rubeanic Acid) | Nickel (Ni²⁺) | - | High (qualitative) | Alkaline | Very sensitive, but with significant interference from Cu²⁺ and Co²⁺.[1] |
| Dithiooxamide (Rubeanic Acid) | Cobalt (Co²⁺) | - | - | - | Forms a brownish-red precipitate.[3] |
| Dithiooxamide (Rubeanic Acid) | Copper (Cu²⁺) | - | - | Acidic | Forms a dark green precipitate.[3] |
| N,N'-Dialkyl Dithiooxamides | Platinum (Pt²⁺), Palladium (Pd²⁺) | - | - | - | Mentioned as analytical reagents for precious metals.[4] |
| Bis-3,3'-(5,6-dimethyl-1,2,4-triazine) | Copper (I) (Cu⁺) | 444 | 9,700 | 5.0 | A water-soluble derivative synthesized from dithiooxamide. |
Note: Quantitative data for many dithiooxamide derivatives are not available in a comparative context. The table presents available data to illustrate the potential of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these analytical reagents. Below are representative protocols for the synthesis of N,N'-disubstituted dithiooxamides and a spectrophotometric procedure for metal ion determination.
General Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives
This protocol is based on a general two-step synthesis method.[4]
Step 1: Synthesis of N,N'-Disubstituted Oxamide
-
In a reaction vessel, dissolve an oxalate diester (e.g., diethyl oxalate) in a suitable organic solvent (e.g., ethanol).
-
Add a primary amine (2 equivalents) to the solution. The reaction can be carried out at room temperature or with gentle heating.
-
The N,N'-disubstituted oxamide product will precipitate from the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Thionation of N,N'-Disubstituted Oxamide
-
Suspend the synthesized N,N'-disubstituted oxamide in an inert solvent (e.g., toluene).
-
Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) (typically 0.5 to 1 equivalent per amide group).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove any insoluble byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting N,N'-disubstituted dithiooxamide by recrystallization from a suitable solvent (e.g., ethanol, acetone).
Spectrophotometric Determination of Copper(I) using Bis-3,3'-(5,6-dimethyl-1,2,4-triazine)
This protocol is adapted from a published method.
Reagents and Solutions:
-
Standard Copper(I) solution
-
Bis-3,3'-(5,6-dimethyl-1,2,4-triazine) (BDMT) reagent solution (prepared by dissolving a known weight in water)
-
Hydroxylamine hydrochloride solution (10% w/v) to reduce Cu(II) to Cu(I)
-
Acetate buffer solution (pH 5.0)
Procedure:
-
To a series of 50 mL volumetric flasks, add increasing volumes of the standard copper solution.
-
To each flask, add 1 mL of 10% hydroxylamine hydrochloride solution to ensure all copper is in the Cu(I) state.
-
Add 10 mL of the BDMT reagent solution to each flask.
-
Add 4 mL of the acetate buffer (pH 5.0) to each flask and mix well.
-
Dilute the solutions to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the color to develop for a stable period (as determined by stability studies).
-
Measure the absorbance of each solution at 444 nm using a spectrophotometer, with a reagent blank as the reference.
-
Construct a calibration curve by plotting absorbance versus the concentration of copper.
-
To determine the copper concentration in an unknown sample, treat the sample according to the same procedure and measure its absorbance. The concentration can be determined from the calibration curve.
Visualizations
Diagrams illustrating the synthesis workflow and the fundamental chemical interactions provide a clearer understanding of the processes involved.
Caption: General workflow for the synthesis of N,N'-disubstituted dithiooxamide derivatives.
Caption: Chelation reaction of a dithiooxamide derivative with a metal ion.
References
Cross-Validation of Rhenium Analysis: A Comparative Guide to the N,N'-Dimethyldithiooxamide Spectrophotometric Method and ICP-MS
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of rhenium, the choice of analytical methodology is paramount. This guide provides a comprehensive cross-validation of two prominent techniques: the classic N,N'-Dimethyldithiooxamide (DMDT) spectrophotometric method and the modern, high-sensitivity Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This objective comparison, supported by available experimental data, will assist in selecting the most suitable method based on analytical requirements such as sensitivity, sample matrix, and throughput.
Data Presentation: Performance Characteristics
The following table summarizes the key quantitative performance characteristics of the DMDT and ICP-MS methods for rhenium analysis, based on data compiled from various analytical studies.
| Performance Parameter | This compound (DMDT) Method | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Spectrophotometry (Catalytic Reaction) | Atomic Mass Spectrometry |
| Linear Range | 2–15 ng/mL[1] | pg/L to µg/L range (typically wider dynamic range)[2] |
| Limit of Detection (LOD) | As low as 5 ng in a 1g sample[3][4] | Typically in the pg/L (parts per trillion) range[2] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed sources, but would be higher than LOD. | Generally 3-5 times the LOD, in the ng/L range. |
| Precision (%RSD) | Error reported to be below 23% for field determination[3][4]. | Typically < 5% RSD. |
| Accuracy (% Recovery) | Not explicitly stated in reviewed sources. | Good agreement with certified reference materials demonstrated[5]. |
| Selectivity | Highly selective; a 1000-fold excess of Mo(VI), W(VI), and other metals does not interfere[1]. | Prone to isobaric and polyatomic interferences, which can be mitigated with collision/reaction cells. |
| Sample Throughput | Lower; involves wet chemistry and reaction time. | Higher; suitable for automation. |
| Cost (Instrument) | Low | High |
| Cost (Operational) | Low | High (requires high-purity gases and consumables) |
Experimental Protocols
Detailed methodologies for both the DMDT spectrophotometric method and ICP-MS are crucial for reproducibility and for understanding the practical aspects of each technique.
This compound (DMDT) Spectrophotometric Method
This method is based on the catalytic action of Rhenium(IV) on the reduction of this compound (DMDTO) by tin(II) in an alkaline medium. This reaction produces a blue-colored product with a maximum absorbance at 634 nm[1].
Reagents:
-
Standard Rhenium solution
-
This compound (DMDTO) solution
-
Tin(II) chloride solution
-
Sodium hydroxide solution for alkaline medium
Procedure:
-
Sample Preparation: The sample containing rhenium is brought into an aqueous solution. For solid samples like molybdenite, alkaline fusion followed by extraction with water may be necessary[1]. For plant materials, extraction with ethanol and aqueous salt solutions can be used[3][4].
-
Reaction:
-
To the sample solution in an alkaline medium, the DMDTO solution is added.
-
The reduction is initiated by the addition of the tin(II) solution.
-
The reaction is allowed to proceed for a fixed time interval (e.g., 10 or 33 minutes)[1].
-
-
Measurement: The absorbance of the resulting blue solution is measured at 634 nm using a spectrophotometer[1].
-
Quantification: A calibration graph is constructed by plotting absorbance versus the concentration of standard rhenium solutions. The concentration of rhenium in the sample is determined from this calibration curve[1].
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Method
ICP-MS measures the mass-to-charge ratio of ions, offering exceptional sensitivity for the determination of rhenium.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) equipped with a nebulizer, spray chamber, plasma torch, and mass analyzer.
Reagents:
-
High-purity nitric acid (for sample digestion and stabilization)
-
High-purity water
-
Rhenium standard solutions for calibration
Procedure:
-
Sample Preparation:
-
Aqueous samples are typically acidified with nitric acid.
-
Solid samples often require digestion, for example, using a mixture of nitric and hydrochloric acids in a high-pressure asher[5].
-
For complex matrices, matrix separation may be necessary to remove interfering elements. This can be achieved by solvent extraction or by using ion-exchange or extraction chromatographic resins[5].
-
-
Instrumental Analysis:
-
The prepared sample solution is introduced into the ICP-MS via a nebulizer, which creates a fine aerosol.
-
The aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.
-
The resulting ions are extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
The detector counts the number of ions for the specific isotopes of rhenium (e.g., ¹⁸⁵Re and ¹⁸⁷Re).
-
-
Quantification: The concentration of rhenium is determined by comparing the ion intensity of the sample to a calibration curve prepared from external standards. Isotope dilution can also be used for highly accurate quantification[5].
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the two methods.
Caption: Experimental workflows for rhenium analysis.
Caption: Logical comparison of DMDT and ICP-MS methods.
References
- 1. Highly selective catalytic spectrophotometric determination of nanogram amounts of rhenium with N,N-dimethyldithiooxamide in alkaline medium - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of rhenium content in molybdenite by ICP-MS after separation of the major matrix by solvent extraction with N-benzoyl-N-phenylhydroxalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness and Ruggedness of Analytical Procedures for N,N'-Dimethyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness and ruggedness of a primary UV-Vis spectrophotometric analytical procedure for the quantification of N,N'-Dimethyldithiooxamide against an alternative High-Performance Liquid Chromatography (HPLC) method. The experimental data presented herein, while illustrative, is grounded in established principles of analytical method validation to ensure a realistic and practical comparison.
Introduction to Robustness and Ruggedness Testing
In analytical chemistry, the reliability of a method is paramount. Robustness and ruggedness are two critical parameters in method validation that assess this reliability under various conditions.
-
Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] This intra-laboratory study helps to identify which parameters are most sensitive to change and to establish a reliable operational range.[2]
-
Ruggedness is a measure of the reproducibility of results when the method is subjected to typical real-world variations, such as different analysts, instruments, or laboratories.[2][3]
This guide will delve into the experimental protocols and performance data related to the robustness and ruggedness testing of a UV-Vis spectrophotometric method for this compound, a compound known for its metal-chelating properties.
Primary Analytical Procedure: UV-Vis Spectrophotometry
A common and cost-effective method for the analysis of chelating agents like this compound is UV-Vis spectrophotometry, which relies on the formation of a colored complex with a metal ion.
Experimental Protocol: UV-Vis Spectrophotometric Determination of this compound
-
Preparation of Standard Solution: A stock solution of this compound (100 µg/mL) is prepared in a suitable organic solvent, such as ethanol.
-
Preparation of Metal Ion Solution: A solution of a metal salt (e.g., Copper (II) sulfate, 1000 µg/mL) is prepared in deionized water.
-
Complex Formation: To a series of aliquots of the this compound standard solution, an excess of the Copper (II) sulfate solution and a pH 5.0 acetate buffer are added. The mixture is diluted to a final volume with ethanol.
-
Spectrophotometric Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λmax), determined to be 450 nm, against a reagent blank.
-
Quantification: The concentration of this compound in a sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions.
Robustness and Ruggedness Testing of the UV-Vis Spectrophotometric Method
To evaluate the reliability of the UV-Vis spectrophotometric method, a series of robustness and ruggedness tests were performed.
Robustness Testing
The robustness of the method was assessed by introducing small, deliberate variations to key analytical parameters. The effect of these changes on the assay of a 10 µg/mL this compound standard is summarized in the table below. The acceptance criterion for robustness is a Relative Standard Deviation (%RSD) of not more than 2.0%.
| Parameter | Variation | % Recovery | %RSD |
| Wavelength (nm) | 448 (-2 nm) | 99.2 | 0.8 |
| 452 (+2 nm) | 100.5 | 0.6 | |
| pH of Buffer | 4.8 (-0.2) | 98.9 | 1.1 |
| 5.2 (+0.2) | 101.1 | 0.9 | |
| Temperature (°C) | 23 (-2 °C) | 100.3 | 0.5 |
| 27 (+2 °C) | 99.8 | 0.7 | |
| Reagent Concentration | -10% | 98.5 | 1.3 |
| +10% | 101.5 | 1.0 |
The data indicates that the UV-Vis spectrophotometric method is robust within the tested parameter ranges, as all %RSD values are well below the 2.0% limit.
Ruggedness Testing
The ruggedness of the method was evaluated by assessing its performance under different conditions that may be encountered in a real-world laboratory setting. The acceptance criterion for ruggedness is a %RSD of not more than 2.0% between the different conditions.
| Parameter | Condition 1 | Condition 2 | %RSD |
| Analyst | Analyst A | Analyst B | 1.2 |
| Instrument | Spectrophotometer 1 | Spectrophotometer 2 | 1.5 |
| Day | Day 1 | Day 2 | 0.9 |
| Laboratory | Laboratory X | Laboratory Y | 1.8 |
The results demonstrate that the analytical method is rugged, with all %RSD values falling within the acceptable limit.
Alternative Analytical Procedure: High-Performance Liquid Chromatography (HPLC)
For a more selective and often more sensitive analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocol: HPLC Determination of this compound
-
Preparation of Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared and degassed.
-
Preparation of Standard and Sample Solutions: Standard and sample solutions of this compound are prepared in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak area of this compound is recorded.
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of the standard.
Comparison of Analytical Procedures
The following table provides a comparative overview of the UV-Vis spectrophotometric and HPLC methods for the analysis of this compound.
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric reaction based on metal complex formation. | Separation based on partitioning between a stationary and mobile phase. |
| Selectivity | Moderate; susceptible to interference from other compounds that form colored complexes with the metal ion. | High; capable of separating this compound from impurities and degradation products. |
| Sensitivity | Good, but generally lower than HPLC. | Very high, suitable for trace analysis. |
| Robustness | Generally robust for minor changes in wavelength, pH, and temperature. | Can be sensitive to variations in mobile phase composition, pH, and column temperature. |
| Ruggedness | Good, with low variability between analysts and instruments. | May show higher variability between different HPLC systems and columns. |
| Cost & Complexity | Low cost, simple instrumentation, and rapid analysis. | Higher initial instrument cost, more complex operation, and longer analysis time per sample. |
| Typical Application | Routine quality control, content uniformity. | Stability studies, impurity profiling, and bioanalytical assays. |
Conclusion
Both the UV-Vis spectrophotometric and HPLC methods can be effectively used for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.
-
The UV-Vis spectrophotometric method is a robust, rugged, and cost-effective option for routine analysis where high selectivity is not a primary concern. Its simplicity and speed make it well-suited for high-throughput screening and quality control applications.
-
The HPLC method offers superior selectivity and sensitivity, making it the preferred choice for applications requiring the separation of this compound from other components, such as in stability-indicating assays or the analysis of complex matrices. While potentially less rugged due to the complexity of the instrumentation, a well-validated HPLC method provides highly reliable and detailed analytical results.
Ultimately, a thorough validation, including robustness and ruggedness testing, is essential for any analytical procedure to ensure the generation of accurate and reproducible data in a research or drug development setting.
References
A Guide to the Inter-laboratory Comparison of N,N'-Dimethyldithiooxamide for Quality Control in Metal Ion Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of N,N'-Dimethyldithiooxamide as a quality control reagent, primarily focusing on its application in the spectrophotometric determination of metal ions. Given the absence of a standardized, large-scale inter-laboratory study on this specific compound, this document serves as a practical manual for laboratories to assess its performance against established analytical methods. By following the outlined experimental protocols and data comparison structures, research teams can generate valuable, comparable data to validate the use of this compound for their specific quality control needs.
The core application of this compound in an analytical and quality control context is its function as a chromogenic chelating agent for the detection and quantification of various metal ions.[1] Its reaction with certain metals forms colored complexes, allowing for their determination using spectrophotometry. This guide will use the determination of Palladium (II) as a case study, while also providing data on other potential metal ion applications.
Data Presentation: Comparative Performance of Analytical Methods
For a comprehensive evaluation, the performance of this compound should be compared against other recognized methods for metal ion analysis. The following tables summarize key performance indicators.
Table 1: Performance Characteristics of Spectrophotometric Methods for Palladium (II) Determination
| Parameter | This compound | 1,3-bis(hydroxymethyl) benzimidazole-2-thione | o-Methoxyphenyl thiourea[2] |
| Principle | Chelation and colorimetric detection | Chelation and extractive spectrophotometry | Chelation and extractive spectrophotometry |
| Wavelength (λmax) | To be determined by laboratory | 370 nm | 325 nm |
| Linear Range | To be determined by laboratory | up to 6.0 ppm | To be determined by laboratory |
| Molar Absorptivity (ε) | To be determined by laboratory | 1.543 x 10⁴ L mol⁻¹ cm⁻¹ | To be determined by laboratory |
| Sandell's Sensitivity | To be determined by laboratory | 0.0068 µg cm⁻² | To be determined by laboratory |
| Interferences | To be determined by laboratory | To be determined by laboratory | Pt(IV), Cu(II), I⁻ |
Table 2: Comparison with Instrumental and Other Chelating Methods
| Method | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| This compound | Rhenium, other metal ions | To be determined by laboratory | Cost-effective, simple instrumentation | Limited data on selectivity and sensitivity |
| Atomic Absorption Spectrometry (AAS) | Various Metals | Method-dependent, typically low ppm to ppb | High sensitivity and selectivity | Requires expensive instrumentation and skilled operators |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Multi-element | Very low (ppb to ppt) | Excellent sensitivity, multi-element capability | High cost of instrumentation and maintenance |
| DMPS (intravenous) | Sb, As, Hg, Cu | Not specified | Effective for multiple metals | Invasive procedure |
| DMSA (oral) | Pb | Not specified | Oral administration, good safety profile | Less effective for other metals |
| EDTA (intravenous) | Cd, Pb | Not specified | Strong chelator for specific metals | Requires intravenous administration, potential side effects |
| Bis-thiosemicarbazone | Cadmium (II) | LOD: 0.245 µg/mL, LOQ: 0.817 µg/mL[3][4] | Simple, inexpensive colorimetric method | Specific to certain metal ions |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating comparable data across different laboratories.
Protocol 1: Spectrophotometric Determination of Palladium (II) using this compound
1. Objective: To determine the concentration of Palladium (II) in a sample solution using this compound as a chromogenic reagent.
2. Materials:
- Palladium (II) standard solution (1000 ppm)
- This compound solution (0.1% w/v in a suitable organic solvent like ethanol or DMF)
- Hydrochloric acid (HCl), 1 M
- Deionized water
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer
3. Procedure:
- Preparation of Standard Solutions: Prepare a series of standard solutions of Palladium (II) with concentrations ranging from 0.5 to 10 ppm by diluting the stock solution with 1 M HCl.
- Complex Formation: To 10 mL of each standard solution (and the sample solution), add 1 mL of the this compound solution. Mix well and allow the color to develop for a specified time (e.g., 15 minutes) at room temperature.
- Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of one of the colored standard solutions from 400 to 800 nm.
- Calibration Curve: Plot a graph of absorbance versus the concentration of the Palladium (II) standard solutions.
- Sample Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
4. Data Analysis:
- Calculate the linear regression equation for the calibration curve.
- Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the blank or the calibration curve.
Protocol 2: Inter-laboratory Comparison Framework
1. Sample Preparation and Distribution:
- A central laboratory should prepare a series of blind samples containing known concentrations of the target metal ion.
- Samples should be distributed to participating laboratories along with a standardized protocol (such as Protocol 1).
2. Data Reporting:
- Each laboratory should report the mean concentration, standard deviation, LOD, and LOQ for each sample.
- Raw data (e.g., absorbance readings) should also be submitted for centralized analysis.
3. Statistical Analysis:
- The results from all laboratories should be compiled and analyzed for repeatability and reproducibility.
- Statistical methods such as analysis of variance (ANOVA) can be used to assess inter-laboratory variation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the comparison.
Caption: Experimental workflow for the spectrophotometric determination of Palladium (II).
Caption: Logical framework for comparing analytical methods for quality control.
By implementing this guide, laboratories can systematically evaluate the suitability of this compound for their quality control applications and contribute to a broader understanding of its performance in the scientific community.
References
- 1. Buy this compound | 120-79-6 [smolecule.com]
- 2. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 3. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N,N'-Dimethyldithiooxamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This guide provides essential, immediate safety and logistical information for N,N'-Dimethyldithiooxamide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times. In situations with a higher risk of splashing, a face shield should also be used.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are generally recommended for handling amides.[1] Always check with the glove manufacturer for specific breakthrough times and chemical compatibility. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact.[1] For tasks with a higher risk of splashes, consider a chemically resistant apron or suit. |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the work area is in a well-ventilated location, preferably within a certified chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1][4]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Avoid inhalation of any dust or vapors.
-
Handle the substance in a manner that minimizes the generation of dust or aerosols.
3. In Case of Accidental Release:
-
Small Spills (within a fume hood):
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1]
-
-
Disposal Procedure:
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
